Bdp FL-peg4-tco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H49BF2N4O7 |
|---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)/b4-3+ |
InChI Key |
FISJDIFFUFNJNS-ONEGZZNKSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Architectural Versatility of Bdp FL-peg4-tco: A Technical Guide for Advanced Bioconjugation and Drug Development
For Immediate Release
San Diego, CA – October 24, 2025 – In the intricate landscape of biomedical research and drug development, the demand for precise and efficient molecular tools is paramount. This technical guide delves into the core structure and functional applications of Bdp FL-peg4-tco, a fluorescent, bioorthogonal linker poised to accelerate innovation in areas ranging from high-resolution cellular imaging to the targeted degradation of pathogenic proteins. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the molecule's architecture, key quantitative data, and detailed experimental protocols for its principal applications.
Deciphering the Molecular Blueprint of this compound
This compound is a heterobifunctional molecule meticulously designed for advanced bioconjugation applications. Its structure is a synergistic amalgamation of three key functional moieties: a vibrant BDP FL (BODIPY FL) fluorophore, a flexible tetraethylene glycol (PEG4) linker, and a highly reactive trans-cyclooctene (TCO) group.[1] This modular design imparts a unique combination of fluorescence, hydrophilicity, and bioorthogonal reactivity.
-
BDP FL (BODIPY FL) Core: At its heart lies the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, renowned for its bright, sharp fluorescence emission and high quantum yield.[2][3] The BDP FL variant exhibits spectral properties similar to fluorescein but with notable advantages, including insensitivity to pH and solvent polarity, contributing to more reliable and reproducible experimental outcomes.[2][4]
-
PEG4 Linker: The polyethylene glycol (PEG) spacer, consisting of four repeating ethylene glycol units, serves a dual purpose. Firstly, it enhances the aqueous solubility of the entire molecule, a critical feature for biocompatibility and ease of use in biological systems.[1] Secondly, the flexible and hydrophilic nature of the PEG linker provides spatial separation between the fluorophore and the conjugated biomolecule, minimizing the risk of steric hindrance and potential quenching of the fluorescence signal. In the context of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are instrumental in optimizing the spatial orientation between the target protein and the E3 ligase for efficient ternary complex formation.[5]
-
Trans-cyclooctene (TCO) Group: The TCO moiety is the lynchpin for the molecule's bioorthogonal reactivity. As a strained alkene, it participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules.[6] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for labeling and tracking biomolecules in living systems.[6] It is important to note that the TCO group has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO), necessitating proper storage at -20°C and avoidance of long-term storage.[1]
Quantitative Profile of this compound
The performance of a molecular probe is defined by its physicochemical and spectral properties. The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₉BF₂N₄O₇ | [1] |
| Molecular Weight | 662.6 g/mol | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage Condition | -20°C | [1] |
Experimental Protocols: Harnessing the Power of this compound
The primary application of this compound lies in the fluorescent labeling of biomolecules through the highly efficient TCO-tetrazine ligation. The following protocol provides a detailed methodology for the labeling of antibodies, a common workflow in immunoassays, cellular imaging, and antibody-drug conjugate (ADC) development.
Protocol for Antibody Labeling via TCO-Tetrazine Ligation
This protocol is divided into two stages: the introduction of a tetrazine handle onto the antibody and the subsequent click reaction with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG4-NHS Ester (or a similar amine-reactive tetrazine)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
Procedure:
Stage 1: Antibody Modification with Tetrazine
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.
Stage 2: Fluorescent Labeling with this compound
-
This compound Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.
-
Click Reaction: To the purified tetrazine-modified antibody, add a 1.5-3 fold molar excess of the this compound solution.
-
Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Final Purification: Purify the fluorescently labeled antibody from excess this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS with 0.01% Tween-20).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 503 nm (for Bdp FL concentration).
Visualizing the Molecular Logic
To further elucidate the structure and utility of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate its modular architecture and a typical experimental workflow.
Broader Applications and Future Directions
Beyond antibody labeling, the unique properties of this compound open doors to a multitude of advanced applications:
-
PROTAC Development: As a fluorescent linker, it can be incorporated into PROTACs to facilitate studies on ternary complex formation, cellular uptake, and biodistribution through fluorescence-based imaging techniques.[5] The PEG4 spacer is of a length often found to be effective in bridging the target protein and the E3 ligase.
-
In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for pre-targeting strategies in live animal imaging. A tetrazine-modified targeting moiety (e.g., an antibody) can be administered first, allowed to accumulate at the target site, and then followed by the administration of the smaller, rapidly clearing this compound for fluorescent visualization.
-
High-Resolution Microscopy: The bright and photostable BDP FL fluorophore is well-suited for super-resolution microscopy techniques, enabling the visualization of cellular structures and processes with unprecedented detail.
References
- 1. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. BODIPY - Wikipedia [en.wikipedia.org]
- 4. Bodi Fluor™ 488 SE [equivalent to Bodipy® FL, SE] *CAS 146616-66-2* | AAT Bioquest [aatbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 5-OH-TCO - Synvenio [synvenio.com]
An In-depth Technical Guide to BDP FL-PEG4-TCO: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of BDP FL-PEG4-TCO, a fluorescent labeling reagent. The information is intended to support researchers in the fields of bioconjugation, cell imaging, and drug development.
Core Chemical Properties and Specifications
This compound is a versatile chemical tool comprised of three key functional components: a bright and photostable Boron-Dipyromethene (BDP FL) fluorophore, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group. This combination of features makes it a valuable reagent for fluorescently labeling biomolecules through a bioorthogonal click chemistry reaction.
The following tables summarize the key quantitative data for this compound.
| Molecular Specifications | |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇[1] |
| Molecular Weight | 662.6 g/mol [1] |
| CAS Number | 2183473-16-5[1] |
| Purity | Typically ≥95%[1] |
| Spectral Properties | |
| Excitation Maximum (λex) | 503 nm[1] |
| Emission Maximum (λem) | 509 nm[1] |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | 0.9[1] |
| Physicochemical Properties | |
| Solubility | Soluble in DMSO, DMF, and DCM. Low solubility in water.[1] |
| Storage | Store at -20°C, protected from light.[1] TCO compounds are not recommended for long-term storage as they can isomerize.[1] |
Mechanism of Action and Key Applications
The primary utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, a type of "click chemistry". The TCO group on the molecule reacts specifically and rapidly with a tetrazine-modified biomolecule. This reaction is bioorthogonal, meaning it proceeds efficiently within a biological system without interfering with native biochemical processes.
Key Applications Include:
-
Bioconjugation: Ideal for the fluorescent labeling of antibodies, proteins, and other probes for use in various assays.[1][2]
-
Live-Cell Imaging: The cell-permeable nature of the components allows for the labeling and visualization of intracellular targets.
-
PROTAC Development: this compound can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[3]
Experimental Protocols
The following is a generalized protocol for the labeling of a tetrazine-modified antibody with this compound. This protocol should be optimized for specific antibodies and experimental conditions.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
To the tetrazine-modified antibody solution, add a 1.5 to 3-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).
-
The DOL can be calculated using the following formula: DOL = (A₅₀₃ * ε₂₈₀_Ab) / ((A₂₈₀ - A₅₀₃ * CF₂₈₀) * ε₅₀₃_dye) Where:
-
A₂₈₀ and A₅₀₃ are the absorbances at 280 nm and 503 nm, respectively.
-
ε₂₈₀_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
ε₅₀₃_dye is the molar extinction coefficient of the BDP FL dye at 503 nm (80,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.1-0.2 for BDP FL).
-
-
Visualizations
The following diagrams illustrate the key logical and experimental workflows associated with the use of this compound.
References
An In-depth Technical Guide to the Mechanism and Application of Bdp FL-peg4-tco in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bdp FL-peg4-tco is a fluorescent probe designed for bioorthogonal "click" chemistry applications. It incorporates a bright, green-fluorescent BODIPY™ FL (Bdp FL) dye, a hydrophilic 4-unit polyethylene glycol (peg4) spacer, and a highly reactive trans-cyclooctene (TCO) moiety. This combination of features makes it a powerful tool for the specific and efficient fluorescent labeling of biomolecules in complex biological systems, including live cells.[1][2][3]
The core utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most bioorthogonal click chemistry reactions known.[4][5][6][7] This reaction occurs between the strained TCO group and an electron-deficient diene, typically a tetrazine (Tz). The reaction is characterized by its exceptional speed, high selectivity, and the absence of a need for cytotoxic catalysts like copper, making it ideal for in vivo studies.[1][5][6]
This guide provides a comprehensive overview of the mechanism of action of this compound, its key quantitative characteristics, a detailed experimental protocol for its use, and visual diagrams to illustrate the underlying chemical and experimental workflows.
Core Mechanism: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The labeling of a target molecule using this compound is achieved through a [4+2] cycloaddition between the TCO group (the dienophile) and a tetrazine (the diene) that has been previously attached to the molecule of interest. This reaction is formally known as the Strain-Promoted Inverse-Electron-Demand Diels-Alder (SPIEDAC) reaction.[1]
The key steps of the mechanism are as follows:
-
Cycloaddition: The electron-rich TCO dienophile rapidly reacts with the electron-poor tetrazine diene to form a highly unstable tricyclic intermediate.[8][9] The high ring strain of the trans-cyclooctene is the driving force for this rapid reaction.[1]
-
Retro-Diels-Alder: The intermediate undergoes a subsequent retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of nitrogen gas (N₂).[5][9][10]
-
Stable Conjugate Formation: The final product is a stable, fluorescently labeled dihydropyridazine conjugate.[6][9]
This entire process is bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological environment without interfering with native biochemical processes.[1][5]
Data Presentation
The performance of this compound is defined by the photophysical properties of its fluorophore and the kinetics of its click reaction.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | 503 nm | [2] |
| Emission Maximum (λem) | 509 nm | [2] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [2][11] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [2][] |
| Recommended Laser Line | 488 nm | [13] |
| Fluorescence Color | Green |[13][14] |
Table 2: Kinetic Data for the TCO-Tetrazine Ligation
| Reaction Parameter | Value Range | Key Features | Reference(s) |
|---|---|---|---|
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Extremely rapid kinetics allow for labeling at low concentrations. | [5][6] |
| Reaction Conditions | Aqueous buffers (pH 6-9), room temperature. | Catalyst-free and biocompatible. | [10] |
| Reactants | trans-cyclooctene (TCO) and 1,2,4,5-tetrazine derivatives. | Reaction rate is influenced by the specific substituents on both TCO and tetrazine. | [8] |
| Byproduct | Nitrogen gas (N₂) | The only byproduct, which is non-toxic and diffuses away. |[10] |
Experimental Protocols
This section provides a generalized protocol for labeling a tetrazine-modified protein with this compound for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.
Objective: To fluorescently label a tetrazine-modified antibody (Ab-Tz) with this compound.
Materials:
-
Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (e.g., from a 10 mM stock solution in anhydrous DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner with appropriate filters for BODIPY FL (Excitation: 488 nm, Emission: ~520 nm).
-
Coomassie stain for total protein visualization.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of Ab-Tz in PBS.
-
Thaw the this compound stock solution. It is recommended to aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add a desired amount of the Ab-Tz solution (e.g., 50 µg).
-
Add a 3- to 5-fold molar excess of this compound to the antibody solution. For example, for 50 µg of a 150 kDa antibody (0.33 nmol), add ~1.0 - 1.65 nmol of the probe. This typically corresponds to a very small volume of the 10 mM stock solution.
-
Gently mix the solution by pipetting and incubate for 1 hour at room temperature, protected from light.
-
-
Removal of Unreacted Probe (Optional but Recommended):
-
For quantitative applications or to reduce background fluorescence, unreacted this compound can be removed using a desalting spin column appropriate for the protein's molecular weight, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Take an aliquot of the labeling reaction (e.g., 10 µg).
-
Add the appropriate amount of 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
-
Electrophoresis and Imaging:
-
Load the prepared sample onto an SDS-PAGE gel, including a pre-stained protein ladder.
-
Run the gel according to standard procedures.
-
After electrophoresis, carefully remove the gel and place it in a fluorescence gel scanner.
-
Scan the gel using an excitation wavelength of ~488 nm and an emission filter of ~520 nm. The labeled antibody should appear as a bright fluorescent band at the correct molecular weight.
-
After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein and confirm that the fluorescent band corresponds to the antibody.
-
Mandatory Visualization
The following diagrams illustrate the core concepts of the this compound mechanism and its application.
Caption: Mechanism of TCO-Tetrazine Click Chemistry.
Caption: General Experimental Workflow for Bio-labeling.
References
- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 2. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 3. TCO | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Bdp FL-peg4-tco: Spectral Properties, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Bdp FL-peg4-tco, detailing its spectral properties, experimental protocols for its use in bioconjugation, and its application in advanced biochemical and pharmaceutical research, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a versatile fluorescent labeling reagent. It comprises a bright and photostable BODIPY™ FL (Bdp FL) fluorophore, a hydrophilic tetraethylene glycol (peg4) spacer, and a reactive trans-cyclooctene (TCO) group. The Bdp FL dye offers excellent spectral characteristics, while the peg4 linker enhances water solubility and reduces steric hindrance. The TCO moiety enables highly efficient and specific labeling of biomolecules through bioorthogonal "click chemistry".
Spectral and Physicochemical Data
The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Molar Extinction Coefficient (ε) | 80,000 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Molecular Weight | 662.57 g/mol | [1][2] |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water. | [1] |
| Storage | Store at -20°C, sealed and dry.[1][2] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules, such as proteins and antibodies, that have been modified to contain a tetrazine group. This is achieved through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction between the TCO group on the dye and the tetrazine group on the biomolecule. This reaction is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst.
General Protocol for Labeling a Tetrazine-Modified Protein with this compound
This protocol provides a general framework for the bioconjugation reaction. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for specific applications.
Materials:
-
Tetrazine-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 or equivalent) for purification
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
-
Bioconjugation Reaction:
-
To the tetrazine-modified protein solution, add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and any reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~503 nm (for dye concentration).
-
Visualizing the Experimental Workflow and a Key Application
The following diagrams, generated using the DOT language, illustrate the experimental workflow for bioconjugation and the mechanism of action for PROTACs, a key application area for fluorescently labeled biomolecules.
Caption: Experimental workflow for labeling a tetrazine-modified biomolecule with this compound.
This compound can be used to fluorescently label components of the PROTAC system for research purposes, such as studying their cellular uptake, localization, and engagement with target proteins.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
The Strategic Role of the PEG4 Spacer in the Fluorophore Probe Bdp FL-peg4-tco: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorescent probe Bdp FL-peg4-tco is a sophisticated tool in the realm of bioconjugation and cellular imaging. Its utility stems from the synergistic interplay of its three core components: the bright and photostable borondipyrromethene (Bdp FL) fluorophore, the bioorthogonal trans-cyclooctene (TCO) reactive group, and the often-underestimated tetraethylene glycol (PEG4) spacer. This technical guide delves into the critical role of the PEG4 spacer, providing a comprehensive overview of its impact on the probe's functionality, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Components and Their Functions
At its heart, this compound is a heterobifunctional molecule designed for targeted fluorescent labeling.
-
Bdp FL (Borondipyrromethene Fluorophore): This dye is known for its high fluorescence quantum yield, sharp emission peak, and resistance to photobleaching, making it an excellent choice for demanding imaging applications.[1]
-
TCO (trans-cyclooctene): As one of the most reactive dienophiles, TCO is employed in copper-free click chemistry reactions with tetrazines.[2] This bioorthogonal reaction is characterized by its extremely fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems, including living cells.[3]
-
PEG4 Spacer: This flexible, hydrophilic linker connects the Bdp FL dye to the TCO group. While its primary role is to bridge these two moieties, its impact on the overall performance of the probe is profound.
The Multifaceted Role of the PEG4 Spacer
The inclusion of a PEG4 spacer in the this compound construct is a deliberate design choice that addresses several potential challenges in bioconjugation and imaging.
Enhanced Solubility and Reduced Aggregation
One of the most significant contributions of the PEG4 spacer is the enhancement of the probe's aqueous solubility.[4] Hydrophobic fluorescent dyes often suffer from poor solubility in aqueous buffers, leading to aggregation and the formation of non-fluorescent H-aggregates. This can drastically reduce the effective concentration of the probe and lead to non-specific binding. The hydrophilic nature of the polyethylene glycol chain counteracts this tendency, ensuring that the probe remains monomeric and fully functional in physiological environments.[5][6] This improved solubility allows for higher dye-to-protein labeling ratios without causing precipitation of the conjugate.[5]
Mitigation of Steric Hindrance
The PEG4 spacer provides a flexible arm that physically separates the bulky Bdp FL fluorophore from the TCO reactive group and, subsequently, from the target biomolecule after conjugation. This separation is crucial for minimizing steric hindrance, which can otherwise impede the efficiency of the click chemistry reaction or interfere with the biological activity of the labeled molecule.[3][7] The spacer allows the TCO group to be more accessible to its tetrazine reaction partner and ensures that the fluorophore does not interfere with the binding of the target molecule to its receptor or other interaction partners.
Improved Pharmacokinetics and Biocompatibility
In the context of in vivo imaging or drug delivery, PEGylation is a well-established strategy to improve the pharmacokinetic properties of molecules. Even a short PEG chain like PEG4 can contribute to reduced nonspecific binding to cells and other biological molecules, leading to lower background signals in imaging experiments.[8] Furthermore, PEG is known for its biocompatibility and low immunogenicity.[9]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [10] |
| Molecular Weight | 662.6 g/mol | [10] |
| Excitation Maximum (λex) | 503 nm | [10] |
| Emission Maximum (λem) | 509 nm | [10] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [10] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Labeling a Tetrazine-Modified Protein
This protocol provides a general workflow for the bioorthogonal labeling of a protein containing a tetrazine-modified unnatural amino acid.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation: Prepare a solution of the tetrazine-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Probe Addition: Add the this compound stock solution to the protein solution to achieve a final molar excess of the probe (typically 5- to 20-fold excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography. Equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 503 nm (for the Bdp FL dye).
Protocol for Super-Resolution Microscopy of Labeled Structures
This protocol outlines the steps for imaging cells with structures labeled with this compound using super-resolution microscopy techniques like dSTORM.
Materials:
-
Cells cultured on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Tetrazine-functionalized labeling agent (e.g., an antibody or phalloidin)
-
This compound
-
dSTORM imaging buffer
Procedure:
-
Cell Culture and Fixation: Culture cells on high-precision coverslips. Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: If labeling intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour.
-
Primary Labeling: Incubate the cells with the tetrazine-functionalized labeling agent (e.g., a primary antibody-tetrazine conjugate) for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Labeling (Click Reaction): Incubate the cells with a solution of this compound (typically 1-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unreacted probe.
-
Imaging: Mount the coverslip with dSTORM imaging buffer and proceed with super-resolution imaging.[11]
Visualizing Workflows and Pathways
Graphviz diagrams can be used to visualize the logical flow of experiments and the molecular interactions involved.
Caption: Experimental workflow for labeling and imaging intracellular targets using this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Role of polymer geometry in steric hindrances to multivalent PEG-Fab conjugation efficiency: Insights from coarse-grained molecular dynamics - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two entities.[1][2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of PROTAC linkers, their diverse functions, and the experimental methodologies used to characterize their impact on PROTAC activity.
The Multifaceted Role of the PROTAC Linker
The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome.[] The linker's characteristics, including its length, composition, rigidity, and attachment points, profoundly influence the geometry and stability of this ternary complex.[2]
An optimal linker will promote favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[1]
Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule.[] These properties, such as solubility, cell permeability, and metabolic stability, are crucial for a PROTAC's overall drug-like characteristics and in vivo performance.[1] For instance, the incorporation of polar groups like polyethylene glycol (PEG) can enhance solubility and permeability.[2]
A Tour of PROTAC Linker Types
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1][]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of conformational freedom.[1] However, they can contribute to high lipophilicity, potentially impacting solubility and cell permeability.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs.[2][6] The ethylene glycol units introduce polarity and can participate in hydrogen bonding.[1]
While their flexibility can be advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
Rigid Linkers
To overcome the limitations of flexible linkers, more rigid designs are increasingly being explored. These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability.[2]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.[1][]
The main drawback of rigid linkers is their often more challenging synthesis.[1]
Functional or "Smart" Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for greater control over PROTAC activity.[1]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, enabling spatiotemporal control of PROTAC activity.[1]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for activating the PROTAC at a specific time and location.[1]
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[1]
The Critical Impact of Linker Length
The length of the linker is a crucial parameter that must be carefully optimized for each PROTAC.[]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting the formation of the ternary complex.[]
-
Too long: An excessively long linker can lead to a loose and unstable ternary complex, reducing the efficiency of ubiquitination.[] It can also increase the flexibility of the PROTAC, making it more susceptible to metabolic degradation.[]
The optimal linker length is dependent on the specific POI and E3 ligase pair and is typically determined through the synthesis and evaluation of a series of PROTACs with varying linker lengths.[7][8] For example, in the case of estrogen receptor (ER)-α targeting PROTACs, a linker length of 16 atoms was found to be optimal for degradation.[8][9]
Quantitative Analysis of Linker Effects
The optimization of PROTAC linkers is an empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following table summarizes key quantitative data for different PROTACs, illustrating the effect of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 9 | >1000 | ~20 | [7] |
| ERα | VHL | PEG | 12 | ~500 | ~60 | [7] |
| ERα | VHL | PEG | 16 | ~100 | >80 | [7][10] |
| ERα | VHL | PEG | 19 | ~500 | ~70 | [7] |
| ERα | VHL | PEG | 21 | >1000 | ~50 | [7] |
| BRD4 | VHL | PEG | - | - | - | [11] |
| TBK1 | VHL | PEG | <12 | Inactive | - | [] |
| TBK1 | VHL | PEG | >12 | Active | - | [] |
Caption: Impact of Linker Length on PROTAC Efficiency.
Visualizing the PROTAC Mechanism and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Bdp FL-peg4-tco for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, Bdp FL-peg4-tco emerges as a powerful tool for the precise and efficient fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation.
Core Concepts: Understanding this compound
This compound is a trifunctional molecule meticulously designed for modern bioconjugation. It comprises three key components:
-
Bdp FL (BODIPY FL): A bright and photostable green fluorescent dye. Its spectral properties are similar to fluorescein (FITC), making it compatible with common fluorescence detection systems.[1][2] BODIPY dyes are known for their high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2]
-
peg4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with proteins and antibodies in aqueous buffers.[3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target.
-
tco (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for "click chemistry."[4] Specifically, the TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[4][5] This reaction is exceptionally fast, selective, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[6][7]
The molecule is typically supplied with an N-hydroxysuccinimide (NHS) ester functionality attached to the Bdp FL core, allowing for its initial covalent attachment to primary amines (e.g., the side chain of lysine residues) on proteins and other biomolecules.
Key Properties and Specifications
A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [8] |
| Molecular Weight | 662.57 g/mol | [8][9] |
| Purity | ≥95% (typically analyzed by HPLC) | [8] |
| Excitation Maximum (λex) | 503 nm | [8] |
| Emission Maximum (λem) | 509 nm | [8] |
| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield | ~0.9 | [8] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [8] |
| Storage Conditions | -20°C, desiccated, protected from light | [8] |
The Chemistry of Bioconjugation: A Two-Step Process
The application of this compound in bioconjugation typically involves a two-step process:
-
Amine Labeling: The NHS ester of this compound reacts with primary amines on the target biomolecule (e.g., an antibody) to form a stable amide bond. This step introduces the fluorescent TCO moiety onto the biomolecule.
-
Click Chemistry (iEDDA): The TCO-labeled biomolecule is then reacted with a molecule containing a tetrazine group. The TCO and tetrazine undergo a rapid and specific inverse electron demand Diels-Alder cycloaddition, forming a stable covalent linkage.[4][5]
This two-step approach offers significant flexibility, allowing for the pre-labeling of a biomolecule with the TCO handle, which can then be "clicked" to a variety of tetrazine-functionalized molecules, such as small molecule drugs, peptides, or imaging agents.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol for Labeling an Antibody with this compound (via NHS Ester)
This protocol outlines the steps for conjugating this compound to an antibody through its primary amine groups.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound with NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, dissolve 1 mg in approximately 151 µL of DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
Alternatively, for higher purity, use size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 503 nm (for Bdp FL concentration).
-
Protocol for the iEDDA Click Reaction
This protocol describes the reaction between a TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody (prepared as described above)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).
-
-
Click Reaction:
-
Purification (if necessary):
-
If the tetrazine-functionalized molecule is small, the excess can be removed using a desalting column or dialysis.
-
Visualizing the Process: Diagrams
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Mechanism of the TCO-tetrazine iEDDA reaction.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in various advanced applications:
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a fluorescent linker in the synthesis of PROTACs, facilitating their characterization and visualization within cells.[9][11]
-
Antibody-Drug Conjugates (ADCs): The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs, where a cytotoxic drug (with a tetrazine handle) can be attached to a TCO-labeled antibody.
-
Cellular Imaging and Tracking: The bright and stable fluorescence of the Bdp FL dye allows for high-resolution imaging and long-term tracking of labeled biomolecules in living cells and tissues.
-
In Vivo Pre-targeting: In this strategy, a TCO-labeled antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-labeled imaging or therapeutic agent is administered, which then rapidly "clicks" to the pre-targeted antibody, enhancing the target-to-background signal and reducing off-target effects.[12]
-
Immunoassays: The high sensitivity of fluorescence detection makes this compound suitable for developing highly sensitive ELISAs and other immunoassays.[13]
Conclusion
This compound is a state-of-the-art reagent that combines the benefits of bright fluorescence, enhanced solubility, and highly efficient bioorthogonal click chemistry. For researchers new to bioconjugation, it offers a robust and versatile platform for the precise labeling and tracking of biomolecules. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can effectively harness the power of this compound to advance their research in drug development, diagnostics, and fundamental biology.
References
- 1. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. furthlab.xyz [furthlab.xyz]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. This compound | TargetMol [targetmol.com]
- 12. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Bdp FL-peg4-tco
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of antibodies with Bdp FL-peg4-tco. This reagent combines the bright and photostable green fluorescent dye, Bdp FL, with a trans-cyclooctene (TCO) moiety through a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The TCO group facilitates a highly efficient and specific bioorthogonal "click" reaction with tetrazine-modified molecules, making it an ideal tool for a variety of applications, including pre-targeted imaging and cell-based assays.
The Bdp FL dye is an excellent alternative to traditional fluorophores like fluorescein (FITC), offering superior photostability and a high quantum yield.[1][2] The PEG4 spacer enhances the water solubility of the reagent and, crucially, prevents the TCO group from interacting with the antibody and becoming inactive.[3][4] This ensures the high reactivity of the TCO for subsequent ligation with a tetrazine-tagged probe.[3][4] This protocol will cover the materials required, a step-by-step procedure for antibody conjugation, and methods for characterizing the final labeled antibody.
Chemical Properties and Specifications of this compound
A clear understanding of the labeling reagent's properties is crucial for successful conjugation and subsequent applications. The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | ~662.6 g/mol | [5][6][7] |
| Excitation Maximum (λex) | 503 nm | [1][5] |
| Emission Maximum (λem) | 509 nm | [1][5] |
| Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | ~0.9 | [5] |
| Purity | >95% | [5] |
| Solubility | Good in DMSO, DMF, DCM; low in water | [5] |
| Reactive Group | Trans-cyclooctene (TCO) | [5] |
| Spacer Arm | 4-unit polyethylene glycol (PEG4) | [5] |
Experimental Protocols
Materials Required
-
Antibody: Purified antibody at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.5).
-
This compound: Reconstitute in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Reaction Buffer: Amine-free buffer such as PBS or borate buffer (pH 8.0-8.5).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis cassette (10K MWCO).
-
Spectrophotometer: For measuring absorbance at 280 nm and 503 nm.
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
Conjugation of this compound to Antibody
The following protocol is a general guideline. The optimal molar ratio of dye to antibody may need to be determined empirically for each specific antibody.
-
Calculate the required amount of this compound:
-
A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the antibody.
-
Calculation Example: For 1 mg of a 150 kDa IgG antibody in 1 mL:
-
Moles of Ab = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
For a 15-fold molar excess: Moles of dye = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol
-
Volume of 10 mM dye stock = (1.0 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.0 x 10⁻⁵ L = 10 µL
-
-
-
Reaction Setup:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted TCO-NHS ester (if the starting material for the this compound synthesis was an NHS ester).
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Antibody
It is critical to remove unconjugated this compound from the labeled antibody.
-
Size-Exclusion Chromatography (Recommended):
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The colored, labeled antibody will elute first.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette (10K MWCO).
-
Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.
-
Characterization of the Labeled Antibody
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).
-
Calculate the antibody concentration:
-
Ab concentration (M) = [A₂₈₀ - (A₅₀₃ x CF)] / ε_Ab
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.15 for Bdp FL).
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye concentration (M) = A₅₀₃ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Bdp FL at 503 nm (~80,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye concentration (M) / Ab concentration (M)
-
-
-
Functional Assessment:
-
It is advisable to perform a functional assay (e.g., ELISA or flow cytometry) to confirm that the labeling process has not compromised the antibody's binding affinity.
-
Visualizations
Antibody Labeling Reaction
The following diagram illustrates the reaction between the primary amine groups (e.g., on lysine residues) of an antibody and an NHS-ester activated this compound, a common precursor for TCO-modified antibodies.
Caption: Covalent conjugation of this compound to an antibody.
Pre-Targeting Experimental Workflow
This diagram outlines a typical pre-targeting workflow using the this compound labeled antibody for cellular imaging.
Caption: Pre-targeting workflow for cellular imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Antibody buffer contains primary amines. - Insufficient molar excess of labeling reagent. - pH of the reaction buffer is too low. | - Exchange antibody into an amine-free buffer. - Increase the molar ratio of this compound to antibody. - Ensure the reaction buffer pH is between 8.0 and 8.5. |
| Antibody Precipitation | - High concentration of organic solvent (DMSO) from the labeling reagent stock. - Over-labeling of the antibody. | - Keep the volume of DMSO added below 10% of the total reaction volume. - Reduce the molar excess of the labeling reagent. |
| Reduced Antibody Activity | - Labeling of critical residues in the antigen-binding site. | - Reduce the molar excess of the labeling reagent to achieve a lower DOL. |
| High Background Signal | - Incomplete removal of unconjugated dye. | - Ensure thorough purification using size-exclusion chromatography or extensive dialysis. |
For research use only. Not for use in diagnostic procedures.
References
- 1. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound [myskinrecipes.com]
Application Notes and Protocols for Live Cell Imaging using Bdp FL-peg4-tco
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing Bdp FL-peg4-tco , a high-performance fluorescent probe, in live cell imaging experiments. This document covers key applications, including the labeling of biomolecules for tracking receptor dynamics and visualizing antibody-drug conjugate (ADC) internalization, crucial for advancing research and drug development.
Introduction to this compound
This compound is a versatile fluorescent probe designed for bioorthogonal labeling in living cells. It comprises three key components:
-
Bdp FL (BODIPY FL): A bright and highly photostable green fluorescent dye, ideal for long-term imaging with minimal phototoxicity.[1][2] Its fluorescence is largely insensitive to pH and solvent polarity, ensuring reliable signal in diverse cellular environments.
-
peg4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol linker that enhances the water solubility of the probe, minimizing aggregation and non-specific binding.
-
tco (trans-cyclooctene): A strained alkene that serves as a reactive handle for bioorthogonal "click chemistry." It rapidly and specifically reacts with a tetrazine-modified molecule in a strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction. This reaction is highly efficient, proceeds without the need for a catalyst, and is orthogonal to biological processes, making it perfect for live-cell applications.
Key Applications
-
Live-Cell Imaging of Protein Dynamics: Track the localization, trafficking, and fate of specific proteins by labeling them with a tetrazine derivative and subsequently reacting with this compound.
-
Antibody-Drug Conjugate (ADC) Internalization: Visualize and quantify the uptake of ADCs by target cells. This is critical for evaluating the efficacy and mechanism of action of novel cancer therapeutics.
-
Receptor Trafficking Studies: Monitor the movement of cell surface receptors upon ligand binding, including internalization, recycling, and degradation pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Bdp FL dye and the TCO-tetrazine ligation, providing a reference for experimental design and data interpretation. Note that specific values for this compound may vary depending on the experimental conditions and the labeled biomolecule.
Table 1: Photophysical Properties of Bdp FL Dye
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | BroadPharm |
| Emission Maximum (λem) | ~509 nm | BroadPharm |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | BroadPharm |
| Fluorescence Quantum Yield (Φ) | ~0.9 | BroadPharm |
| Photostability | High | [1][2] |
Table 2: TCO-Tetrazine Click Chemistry Reaction Kinetics
| Parameter | Value | Reference |
| Reaction Rate Constant | Up to 10⁶ M⁻¹s⁻¹ | BroadPharm |
| Reaction Conditions | Physiological (aqueous buffer, pH 7.4, 37°C) | BroadPharm |
| Catalyst Requirement | None (Bioorthogonal) | BroadPharm |
Table 3: Performance in Live Cell Imaging (Representative Values)
| Parameter | Value | Notes | Reference |
| Signal-to-Noise Ratio (SNR) | High | BODIPY dyes are known for low background fluorescence. SNR for confocal imaging is typically >15-20 for good quality images. | [3][4] |
| Photobleaching | Low | BODIPY FL is significantly more photostable than fluorescein. | [5] |
| Cytotoxicity (IC50) | >10 µM (estimated) | Generally low cytotoxicity observed for BODIPY dyes and TCO-modified probes at typical imaging concentrations (nM to low µM range). | [1] |
Experimental Protocols
Protocol 1: Labeling of a Tetrazine-Modified Antibody with this compound
This protocol describes the labeling of a monoclonal antibody (mAb) that has been pre-functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified monoclonal antibody (Tet-mAb)
-
This compound (dissolved in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup:
-
Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the this compound DMSO stock solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its fluorescence.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for Bdp FL concentration).
-
The labeled antibody is now ready for use in live cell imaging experiments. Store at 4°C, protected from light.
-
Protocol 2: Live-Cell Imaging of Antibody-Drug Conjugate (ADC) Internalization
This protocol outlines the steps for visualizing the internalization of a this compound labeled ADC targeting a cell surface receptor, such as HER2 on breast cancer cells.
Materials:
-
Cells expressing the target receptor (e.g., SK-BR-3 cells for HER2)
-
Complete cell culture medium
-
This compound labeled ADC
-
Hoechst 33342 or other nuclear stain (optional)
-
Lysosomal marker (e.g., LysoTracker Red) (optional)
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the target cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.
-
Labeling:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL.
-
If co-staining, add the nuclear and/or lysosomal markers at their recommended concentrations.
-
-
Incubation and Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the ADC.
-
Use appropriate laser lines and filter sets for Bdp FL (e.g., 488 nm excitation, 500-550 nm emission), and other dyes if used.
-
-
Image Analysis:
-
Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.
-
Analyze the colocalization of the Bdp FL signal with the lysosomal marker to track the trafficking of the ADC to lysosomes.
-
Visualizations
Experimental Workflow for ADC Internalization Imaging
Caption: Workflow for labeling and imaging ADC internalization.
Signaling Pathway for Antibody-Drug Conjugate (ADC) Internalization and Payload Release
References
- 1. Water-soluble BODIPY-conjugated glycopolymers as fluorescent probes for live cell imaging - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Mechanism of HER2 Rapid Internalization and Redirected Trafficking Induced by Anti-HER2 Biparatopic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bdp FL-peg4-tco Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazine ligation with trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling rapid and specific conjugation of molecules in complex biological environments.[1][2] This reaction, based on an inverse-electron-demand Diels-Alder cycloaddition, proceeds with exceptionally fast kinetics without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo applications.[1][2] The Bdp FL fluorophore is a bright and photostable dye suitable for the fluorescein (FAM) channel, making it an excellent choice for fluorescence microscopy and polarization assays.[3] This document provides a detailed guide for the ligation of Bdp FL-peg4-tco to a tetrazine-modified molecule, a critical procedure in the development of fluorescent probes, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1][4]
The reaction between a tetrazine and a trans-cyclooctene is a third-generation click chemistry reaction that is rapid, bioorthogonal, and effective at low concentrations.[2] It proceeds via an inverse electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas as the only byproduct.[5][6] This clean and efficient ligation is highly specific, avoiding cross-reactivity with other functional groups found in biological systems.[5][7] The inclusion of a hydrophilic PEG4 spacer in the this compound molecule enhances water solubility and reduces potential steric hindrance during conjugation.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound reagent and the tetrazine ligation reaction.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 662.6 g/mol | [8] |
| Excitation Maximum (λex) | 503 nm | [8] |
| Emission Maximum (λem) | 509 nm | [8] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [8] |
| Solubility | DMSO, DMF, DCM | [8] |
| Tetrazine-TCO Ligation Kinetics | ||
| Second-order rate constant (k₂) | > 800 M⁻¹s⁻¹ | [1][9] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Tetrazine-modified molecule of interest (e.g., protein, antibody, oligonucleotide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4 or other non-amine containing buffer at pH 6-9.[5][10]
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
Preparation of Stock Solutions
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.
-
Store the stock solution at -20°C, protected from light and moisture. TCO compounds are not recommended for long-term storage as they can isomerize.[8]
-
-
Tetrazine-Modified Molecule Solution:
-
Dissolve the tetrazine-modified molecule in the chosen reaction buffer at a concentration suitable for your application (typically 1-5 mg/mL for proteins).[9]
-
Step-by-Step Ligation Protocol
-
Reactant Molar Ratio:
-
For optimal conjugation, it is recommended to use a slight molar excess of one reactant. A common starting point is a 1.1 to 1.5-fold molar excess of the this compound relative to the tetrazine-modified molecule.[10] The optimal ratio may need to be determined empirically for each specific application.
-
-
Ligation Reaction:
-
To the solution of the tetrazine-modified molecule in the reaction buffer, add the calculated volume of the this compound stock solution.
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes.[5][9] For temperature-sensitive molecules, the reaction can be performed at 4°C for 1-2 hours.[10]
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]
-
-
Purification of the Conjugate:
-
Following the incubation period, remove the excess, unreacted this compound and any reaction byproducts.
-
For proteins and other macromolecules, size-exclusion chromatography (e.g., a desalting column) is a common and effective purification method.[5]
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified, fluorescently labeled conjugate.
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
Signaling Pathway of Tetrazine Ligation
Caption: Mechanism of the this compound and tetrazine ligation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound tetrazine ligation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bot Detection [iris-biotech.de]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound [myskinrecipes.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Bdp FL-peg4-tco as a Fluorescent Probe for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdp FL-peg4-tco is a fluorescent probe that combines the bright and photostable BODIPY™ FL (Bdp FL) fluorophore with a trans-cyclooctene (TCO) moiety through a polyethylene glycol (PEG) spacer. This unique structure enables covalent labeling of target molecules through a bioorthogonal click chemistry reaction. Specifically, the TCO group reacts rapidly and selectively with a tetrazine-modified target in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This highly efficient and specific reaction allows for the fluorescent labeling of cells and biomolecules in complex biological systems, making it a powerful tool for flow cytometry.
The BODIPY™ FL dye is well-suited for flow cytometry applications due to its sharp emission spectrum and high quantum yield.[2] The PEG4 spacer enhances the water solubility of the probe and provides a flexible linker, minimizing potential steric hindrance during the labeling reaction.[3][4]
These application notes provide an overview of the properties of this compound, detailed protocols for cell labeling, and guidance for its use in flow cytometry.
Product Information
Chemical Properties and Specifications
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [3] |
| Molecular Weight | 662.6 g/mol | [3] |
| Excitation Maximum (λex) | 503 nm | [3] |
| Emission Maximum (λem) | 509 nm | [3] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield | 0.9 | [3] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [3] |
| Storage | Store at -20°C, protected from light. | [3] |
Signaling Pathway and Labeling Chemistry
The core of this application lies in the bioorthogonal reaction between the TCO group of this compound and a tetrazine-modified target. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a catalyst.[1]
Caption: Bioorthogonal labeling workflow for flow cytometry.
Experimental Protocols
This protocol describes the labeling of cells expressing a target antigen using a tetrazine-modified antibody, followed by detection with this compound for flow cytometric analysis.
Materials
-
Cells of interest
-
Tetrazine-modified primary antibody specific to the target antigen
-
This compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Protocol: Cell Surface Staining
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Primary Antibody Incubation:
-
Add the tetrazine-modified primary antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
This compound Staining:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in flow cytometry staining buffer to the desired final concentration (e.g., 1-10 µM). Note: The optimal concentration should be determined empirically.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with cold flow cytometry staining buffer.
-
-
Viability Staining (Optional):
-
Resuspend the cells in flow cytometry staining buffer.
-
Add a viability dye such as propidium iodide (PI) according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and an appropriate emission filter for Bdp FL (e.g., 530/30 nm bandpass filter).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
Instrument Settings for Bdp FL Detection
| Parameter | Recommended Setting |
| Excitation Laser | 488 nm (Blue) |
| Emission Filter | 530/30 nm Bandpass (FITC channel) |
| Compensation | May be required in multicolor experiments. Use single-stained controls to set compensation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescent signal | - Inefficient primary antibody binding- Low concentration of this compound- Insufficient incubation time | - Titrate primary antibody concentration- Optimize this compound concentration (try a range from 1-20 µM)- Increase incubation time |
| High background staining | - Non-specific binding of antibody or probe- Inadequate washing | - Include an isotype control for the primary antibody- Increase the number of wash steps- Add a blocking step with serum or BSA before antibody incubation |
| Cell death | - Toxicity of the probe at high concentrations | - Reduce the concentration of this compound- Decrease incubation time- Ensure all steps are performed at the recommended temperatures |
Conclusion
This compound is a versatile and highly effective fluorescent probe for flow cytometry. Its bioorthogonal reactivity with tetrazine-modified targets allows for specific and robust labeling of cells. The favorable spectral properties of the BODIPY™ FL fluorophore make it an excellent choice for single and multicolor flow cytometry experiments. By following the provided protocols and optimizing experimental conditions, researchers can successfully utilize this compound for precise cellular analysis.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for PROTAC Synthesis and Evaluation using a Bdp FL-peg4-tco Linker
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a pre-designed Bdp FL-peg4-tco linker. This linker incorporates a BODIPY™ FL (Bdp FL) fluorophore for tracking and assay development, a polyethylene glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal ligation to a tetrazine-modified molecule via click chemistry.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule is typically composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mode of action allows for sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional small molecule inhibitors.[6]
The this compound linker is a versatile tool for PROTAC synthesis, offering several advantages:
-
Fluorescent Labeling: The integrated Bdp FL fluorophore allows for direct visualization and quantification of the PROTAC in various assays, including fluorescence polarization, cellular imaging, and flow cytometry.[7][8]
-
PEG Spacer: The PEG4 spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[9][10] The length of the linker is a critical parameter for optimal ternary complex formation and subsequent degradation efficiency.[11]
-
Click Chemistry Handle: The TCO group enables a rapid and specific reaction with a tetrazine-functionalized binding moiety through an inverse electron-demand Diels-Alder (iEDDA) reaction.[12][13][14] This "click chemistry" approach simplifies the final ligation step, proceeding under mild, biocompatible conditions with high yields.[15]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker typically involves a modular approach where the target-binding ligand and the E3 ligase ligand are synthesized or obtained separately, with one of them functionalized with a tetrazine group. The final step is the iEDDA click reaction with the TCO-containing linker.
Protocol 1: PROTAC Synthesis via iEDDA Click Chemistry
This protocol describes the final ligation step to synthesize a fluorescent PROTAC using the this compound linker and a tetrazine-functionalized binding moiety (either the POI ligand or the E3 ligase ligand).
Materials:
-
This compound linker (e.g., from BroadPharm, TargetMol)[5][16]
-
Tetrazine-functionalized binding moiety (synthesized in-house or custom synthesis)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture.
-
Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.
-
Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the this compound linker to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically fast and can be complete within 1-4 hours.[13] Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final fluorescent PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
PROTAC Evaluation Workflow
Once synthesized, the fluorescent PROTAC must be evaluated for its ability to induce the degradation of the target protein. A typical workflow involves confirming target engagement, assessing protein degradation, and verifying the mechanism of action.
Protocol 2: Assessment of Target Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[17][18]
Materials:
-
Appropriate cell line expressing the target protein
-
Cell culture medium and supplements
-
Fluorescent PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the fluorescent PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation:
Summarize the quantitative data from Western blot analysis in a table to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
| PROTAC Concentration (nM) | % Degradation (Normalized to Vehicle) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 100 | 85 ± 4 |
| 1000 | 90 ± 3 |
Protocol 3: Characterization of PROTAC by LC-MS
LC-MS is crucial for confirming the identity and purity of the synthesized PROTAC and can also be used for pharmacokinetic studies.[19][20][21]
Materials:
-
Synthesized fluorescent PROTAC
-
LC-MS system (e.g., with a C18 column)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Run a gradient elution from low to high organic phase (Mobile Phase B) to separate the compound from any impurities.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.
-
-
Data Analysis:
-
Confirm the presence of the PROTAC by matching the observed m/z with the calculated molecular weight.
-
Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks in the chromatogram.
-
Protocol 4: Fluorescence Polarization (FP) Assay for Target Engagement
The intrinsic fluorescence of the Bdp FL tag on the PROTAC can be leveraged in a fluorescence polarization assay to measure its binding to the target protein or the E3 ligase.[22][23][24] The principle is that the small, rapidly tumbling fluorescent PROTAC will have a low FP value. Upon binding to a much larger protein, the tumbling rate of the complex slows down, resulting in a higher FP value.[25]
Materials:
-
Fluorescent PROTAC
-
Purified target protein
-
Purified E3 ligase
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup:
-
Add a fixed, low concentration of the fluorescent PROTAC to the wells of the 384-well plate.
-
Add increasing concentrations of the purified target protein to the wells.
-
Include control wells with only the fluorescent PROTAC and buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).
Data Presentation:
| Target Protein Conc. (nM) | Millipolarization (mP) |
| 0 | 50 ± 5 |
| 10 | 100 ± 8 |
| 50 | 180 ± 10 |
| 100 | 250 ± 12 |
| 500 | 280 ± 15 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Fluorescent Labeling | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCO | BroadPharm [broadpharm.com]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. waters.com [waters.com]
- 21. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lumiprobe.com [lumiprobe.com]
- 24. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
Site-Specific Protein Labeling with TCO Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific labeling of proteins utilizing the rapid and bioorthogonal trans-cyclooctene (TCO)-tetrazine click chemistry. This powerful ligation technique, based on the inverse-electron-demand Diels-Alder cycloaddition, offers exceptional kinetics and selectivity, enabling the precise conjugation of molecules to proteins in complex biological environments.[1][2]
Introduction
The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, proceeding rapidly without the need for a cytotoxic copper catalyst.[1] This makes it particularly well-suited for applications in live-cell imaging, in vivo studies, and the development of sensitive bioconjugates like antibody-drug conjugates (ADCs).[1] The reaction's high efficiency, often exceeding 99%, allows for quantitative labeling even at low reactant concentrations.[3]
The fundamental principle involves a two-step process:
-
Protein Modification: A protein of interest is first functionalized with a trans-cyclooctene (TCO) moiety. This is commonly achieved by reacting primary amines on the protein (e.g., the side chain of lysine residues) with a TCO-NHS ester.
-
Click Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). The extremely fast and specific reaction between the TCO and tetrazine forms a stable covalent bond.[1]
Key Advantages of TCO-Tetrazine Click Chemistry:
-
Exceptional Kinetics: With second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, this is one of the fastest bioorthogonal reactions known.[4]
-
High Specificity and Bioorthogonality: The reaction is highly selective for the TCO and tetrazine partners, avoiding side reactions with other functional groups present in biological systems.[2]
-
Biocompatibility: The catalyst-free nature of the reaction preserves cell viability and the integrity of biological samples.[1]
-
Versatility: This chemistry is amenable to a wide range of applications, from fluorescent labeling for microscopy to the construction of complex biotherapeutics.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with TCO-tetrazine click chemistry, providing a basis for experimental design and comparison of different reagents.
| Parameter | Value | Reactants | Conditions | Reference |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | TCO & Tetrazine | Aqueous Buffer | [1][3] |
| Second-Order Rate Constant (k) | ~1000 M⁻¹s⁻¹ | TCO & Methyl-substituted Tetrazine | Aqueous Media | |
| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | TCO & Hydrogen-substituted Tetrazine | Aqueous Media | |
| Second-Order Rate Constant (k) | 8 x 10⁴ M⁻¹s⁻¹ | sTCO & Genetically Encoded Tetrazine Amino Acid | Eukaryotic Systems | [5] |
| Second-Order Rate Constant (k) | 35,000 M⁻¹s⁻¹ | TCO-UAA & TAMRA-Tz | E. coli | [6] |
| Second-Order Rate Constant (k) | (13 ± 0.08) x 10³ M⁻¹s⁻¹ | TCO-conjugated CC49 antibody & [¹¹¹In]In-labeled-Tz | PBS at 37 °C | [7] |
| Conjugation Efficiency | > 99% | TCO-protein & Tetrazine-molecule | Mild Buffer Conditions | [3] |
| Labeling Yield (CytC-PEG3-TCO) | ~90% | Cytochrome C & Tetrazine-5-fluorescein | HPLC quantification | [4] |
| Conjugate Yield (SST-PEG12) | 95% | SST-Tetrazine & TCO-PEG12 | HPLC purification | [4] |
| Conjugate Yield (SST-Cy5) | 90% | SST-Tetrazine & TCO-Cy5 | HPLC purification | [4] |
Table 1: Reaction Kinetics and Efficiency. This table highlights the rapid nature of the TCO-tetrazine ligation and the high efficiencies achievable. The choice of tetrazine substituent can significantly impact the reaction rate.
| Reagent | Key Feature | Advantage |
| Methyl-substituted Tetrazines | High stability in aqueous media | Reliable for protein labeling applications. |
| Hydrogen-substituted Tetrazines | Extremely fast reaction kinetics | Ideal for in vivo imaging where speed is critical. |
| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance.[3] |
| sTCO (strained TCO) | Increased ring strain | Leads to even faster reaction rates.[5] |
Table 2: Comparison of TCO and Tetrazine Reagents. The selection of specific TCO and tetrazine derivatives allows for the fine-tuning of reaction properties to suit the experimental needs.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the initial step of functionalizing a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
TCO-PEGn-NHS ester (n=4 or 12)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.
Protocol 2: TCO-Tetrazine Click Chemistry Conjugation
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)[2]
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[3] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.[8] The resulting conjugate is ready for downstream applications.
Protocol 3: Site-Specific Labeling via Genetically Encoded Tetrazine Amino Acids
This advanced protocol enables the incorporation of a tetrazine-bearing unnatural amino acid (ncAA) at a specific site within a protein, followed by reaction with a TCO-labeled probe.
Materials:
-
E. coli expression system with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the tetrazine-ncAA.
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
Tetrazine-containing unnatural amino acid (e.g., Tet2-Et).
-
TCO-functionalized probe (e.g., TCO-PEG-fluorophore).
-
Standard materials for protein expression and purification.
Procedure:
-
Protein Expression: Co-transform E. coli with the expression vector for the protein of interest and the plasmid containing the orthogonal tRNA/synthetase pair. Culture the cells in media supplemented with the tetrazine-ncAA and induce protein expression.
-
Purification: Purify the tetrazine-containing protein using standard chromatography techniques.
-
Click Reaction: React the purified protein with a TCO-functionalized probe. The reaction is typically very fast, often complete within 5 minutes at room temperature.[9]
-
Analysis: Confirm successful labeling by SDS-PAGE (a mobility shift is often observed with large TCO probes like TCO-PEG5000), mass spectrometry, or fluorescence imaging.[10]
Mandatory Visualizations
Reaction Mechanism
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 5. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pennmri.org [pennmri.org]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alphathera.com [alphathera.com]
- 9. [PDF] Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation | Semantic Scholar [semanticscholar.org]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In-Situ Labeling and Imaging of Cellular Proteins using Bdp FL-peg4-tco in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful tool for studying dynamic cellular processes. The ability to specifically label and track proteins of interest in their native environment provides invaluable insights into their function, localization, and interactions. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a robust method for labeling biomolecules in living systems.[1] This "click chemistry" reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[1]
Bdp FL-peg4-tco is a fluorescent probe designed for this purpose. It comprises a bright and photostable BODIPY FL (Bdp FL) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive TCO group. The BODIPY FL dye offers excellent photophysical properties, including a high extinction coefficient and quantum yield, making it ideal for fluorescence microscopy.[2] The PEG spacer enhances the water solubility of the probe. The TCO moiety allows for its specific covalent attachment to tetrazine-modified proteins of interest within living cells. This two-step labeling strategy (Figure 1) enables the precise visualization of target proteins with minimal background fluorescence.
This application note provides a detailed protocol for the fluorescent labeling and imaging of a TCO-modified protein of interest in live mammalian cells using this compound.
Product Information
This compound is a fluorescent probe containing a TCO group that allows for site-specific conjugation to tetrazine-modified molecules via a copper-free click chemistry reaction.[2]
Chemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [2] |
| Molecular Weight | 662.6 g/mol | [2] |
| Excitation Maximum (λex) | 503 nm | [2] |
| Emission Maximum (λem) | 509 nm | [2] |
| Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [2] |
| Solubility | DMSO, DMF, DCM | [2] |
| Storage | Store at -20°C, protected from light. TCO compounds are not recommended for long-term storage due to potential isomerization.[2] |
Experimental Protocol: Live-Cell Labeling and Imaging
This protocol describes the labeling and imaging of a target protein that has been genetically engineered to incorporate a TCO-modified unnatural amino acid.
Materials
-
Mammalian cells expressing the TCO-modified protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Imaging-compatible plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets for Bdp FL (e.g., FITC/GFP channel)
Protocol
-
Cell Seeding:
-
Seed the mammalian cells expressing the TCO-modified protein of interest onto imaging-compatible plates or chambered coverglass.
-
Allow the cells to adhere and grow to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Live-Cell Labeling:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration of 500 nM. Note: The optimal concentration may vary depending on the cell type and the expression level of the target protein. A concentration range of 100 nM to 1 µM can be tested.
-
Remove the existing medium from the cells and gently wash once with pre-warmed PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for 30 minutes in a humidified incubator at 37°C with 5% CO₂.[3]
-
-
Washing:
-
Remove the labeling medium.
-
Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.
-
-
Fluorescence Microscopy Imaging:
-
Replace the final wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Bdp FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).
-
Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching.
-
Experimental Workflow
Caption: Experimental workflow for live-cell imaging.
Signaling Pathway Example: Receptor Dimerization and Downstream Signaling
The specific labeling of cell surface receptors with this compound can be used to study various signaling pathways, such as ligand-induced receptor dimerization and subsequent downstream signaling cascades.
Caption: Ligand-induced receptor dimerization pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Use a fresh, high-quality medium for washing. |
| Non-specific binding of the probe. | Decrease the concentration of this compound. Reduce the incubation time. | |
| Weak or No Signal | Low expression of the TCO-modified protein. | Verify protein expression using an alternative method (e.g., Western blot). |
| Inefficient labeling. | Increase the concentration of this compound or the incubation time. Ensure the TCO moiety on the protein is accessible. | |
| Photobleaching. | Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging. | |
| Cell Toxicity | High concentration of the probe or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe. Ensure the final DMSO concentration is below 0.1%. |
References
Application Notes and Protocols for Tracking Intracellular Molecules with Bdp FL-peg4-tco
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise tracking of intracellular molecules is fundamental to understanding cellular processes, disease mechanisms, and drug action. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a premier bioorthogonal reaction that offers exceptional kinetics and selectivity, making it ideal for live-cell imaging. This "click chemistry" reaction is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.
Bdp FL-peg4-tco is a fluorescent probe combining the bright and photostable boron-dipyrromethene (BDP FL) fluorophore with a TCO moiety through a hydrophilic polyethylene glycol (PEG4) spacer. This design provides excellent water solubility and minimizes steric hindrance, facilitating its use in labeling and tracking intracellular biomolecules. When paired with a tetrazine-functionalized molecule of interest, this compound enables robust and specific fluorescent labeling for dynamic studies within living cells.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound and the underlying BDP FL fluorophore are summarized below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₉BF₂N₄O₇ | [1] |
| Molecular Weight (MW) | 662.6 g/mol | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C, protected from light | [1] |
Principle of TCO-Tetrazine Ligation
The tracking strategy involves a two-step process. First, the intracellular molecule of interest is tagged with a tetrazine moiety. This can be achieved through genetic encoding of unnatural amino acids, enzymatic ligation, or by using small molecule probes that bind to the target. Subsequently, the cells are treated with the cell-permeable this compound probe. The TCO group on the probe rapidly and specifically reacts with the tetrazine tag on the target molecule via an iEDDA reaction, forming a stable covalent bond and rendering the target fluorescent.
Experimental Protocols
Protocol 1: General Intracellular Protein Labeling and Tracking
This protocol outlines a general workflow for labeling a tetrazine-tagged intracellular protein with this compound in live mammalian cells.
Materials:
-
Mammalian cells expressing the tetrazine-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (stock solution in anhydrous DMSO, e.g., 1-10 mM)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with appropriate filter sets for BDP FL (FITC/GFP channel)
Workflow Diagram:
Procedure:
-
Cell Culture: Culture mammalian cells expressing the tetrazine-tagged protein of interest on glass-bottom dishes suitable for high-resolution microscopy. Ensure cells are healthy and sub-confluent at the time of labeling.
-
Probe Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium or live-cell imaging medium. The final concentration typically ranges from 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration that provides the best signal-to-noise ratio with minimal cytotoxicity.
-
Labeling Reaction: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound working solution to the cells. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the expression level of the target protein.
-
Washing (Optional but Recommended): a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.
-
Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Use the standard FITC/GFP filter set for excitation and emission of the BDP FL fluorophore (Excitation: ~488 nm, Emission: ~500-550 nm). d. Acquire time-lapse images to track the dynamic localization of the labeled protein.
Recommended Concentrations and Incubation Times:
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with a titration (e.g., 1, 2.5, 5, 10 µM) to find the optimal concentration. |
| Incubation Time | 15 - 60 minutes | Shorter times are often sufficient due to the fast reaction kinetics. |
| Incubation Temperature | 37°C | Maintain physiological conditions. |
Protocol 2: "Wash-Free" Imaging with a Fluorogenic Tetrazine Partner
For applications where washing steps are not feasible or to minimize background fluorescence, a "wash-free" approach can be employed. This involves using a fluorogenic tetrazine-dye conjugate that is quenched until it reacts with the TCO moiety. In this scenario, you would first introduce your molecule of interest tagged with TCO and then use a tetrazine-Bdp FL probe. Many tetrazine-fluorophore conjugates exhibit this fluorogenic property.[2][3][4][5][6]
Workflow Diagram for Fluorogenic Labeling:
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Low expression of the tagged protein. | Verify protein expression via Western blot or with a fluorescent protein fusion. |
| Inefficient delivery of the TCO/tetrazine probe. | Optimize probe concentration and incubation time. Ensure the probe is cell-permeable. | |
| Inactive TCO or tetrazine reagent. | Use fresh stock solutions. TCO compounds are not recommended for long-term storage.[1] | |
| High Background Fluorescence | Non-specific binding of the probe. | Optimize probe concentration (use the lowest effective concentration). Increase the number and duration of wash steps. |
| Autofluorescence from cells or medium. | Use a phenol red-free imaging medium. Image in a spectral window that avoids major autofluorescence. | |
| Cell Toxicity | High concentration of the probe or DMSO. | Perform a toxicity assay to determine the maximum tolerated concentration. Ensure the final DMSO concentration is low (<0.5%). |
Data Presentation Summary
| Parameter | This compound | Notes |
| Excitation (nm) | 503 | Compatible with standard 488 nm laser lines. |
| Emission (nm) | 509 | Collect emission in the green channel (e.g., 500-550 nm). |
| Typical Intracellular Concentration | 1-10 µM | Empirical optimization is recommended for each cell line and target. |
| Typical Incubation Time | 15-60 min | Fast kinetics often allow for short incubation periods. |
| Reaction Partner | Tetrazine | The structure of the tetrazine can influence reaction kinetics. |
| Key Advantage | High quantum yield, photostability, biocompatible reaction. | Suitable for time-lapse imaging of dynamic processes in living cells. |
Conclusion
This compound, in conjunction with tetrazine-based bioorthogonal chemistry, provides a powerful and versatile tool for the fluorescent labeling and tracking of intracellular molecules in living cells. The high specificity, rapid kinetics, and biocompatibility of the TCO-tetrazine ligation, coupled with the excellent photophysical properties of the BDP FL fluorophore, enable dynamic imaging with high signal-to-noise. The protocols and data provided herein serve as a comprehensive guide for researchers to implement this technology in their studies of cellular and molecular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-Isonitrile Bioorthogonal Fluorogenic Reactions Enable Multiplex Labeling and Wash-Free Bioimaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling with Bdp FL-peg4-tco
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the labeling efficiency of Bdp FL-peg4-tco in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the labeling process with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no fluorescence signal after labeling my tetrazine-modified antibody with this compound?
A1: Low or absent fluorescence can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:
-
Inefficient TCO-Tetrazine Ligation: The core of the labeling process is the click reaction between the trans-cyclooctene (TCO) group on the dye and the tetrazine (Tz) group on your antibody.
-
Suboptimal Molar Ratio: An incorrect ratio of TCO dye to tetrazine-modified antibody can lead to incomplete labeling. It is generally recommended to use a slight molar excess of the tetrazine-containing sample to the TCO-containing sample.[1]
-
Incorrect Reaction Buffer: The pH of the reaction buffer is critical. While the TCO-tetrazine reaction is robust across a range of pH, some studies suggest that a slightly acidic pH may accelerate the reaction.[2] However, for protein stability, a pH between 7 and 9 is often used.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if your labeling strategy involves an initial NHS-ester reaction to introduce the TCO or tetrazine moiety.[1][3]
-
Inadequate Incubation Time or Temperature: While the TCO-tetrazine reaction is exceptionally fast, ensure sufficient incubation time.[1][4] Reactions are typically complete within 10-60 minutes at room temperature.[3] Lower temperatures (4°C) will require longer incubation times (30-120 minutes).[3]
-
-
Compromised Reagents: The stability of your reagents is paramount for successful conjugation.
-
TCO Instability: The trans-cyclooctene (TCO) group in this compound is susceptible to isomerization into the unreactive cis-cyclooctene (CCO) form.[5] This can happen during long-term storage or in the presence of thiols or certain serum proteins.[6][7] It is recommended to use freshly prepared solutions of the TCO reagent and store the stock compound at -20°C.[5]
-
This compound Solubility Issues: this compound has low solubility in water and is best dissolved in organic solvents like DMSO or DMF.[5] Ensure the reagent is fully dissolved before adding it to your aqueous reaction buffer to avoid precipitation.
-
-
Issues with the Labeled Antibody:
-
Antibody Integrity: The process of modifying the antibody with tetrazine could potentially affect its structure or antigen-binding capability.[8] It's important to validate the functionality of the conjugated antibody.
-
Fluorophore Quenching: High labeling density on the antibody can lead to self-quenching of the fluorescent dye, reducing the overall fluorescence signal.[9]
-
Q2: My labeling efficiency is inconsistent between experiments. What could be the cause?
A2: Inconsistent results often point to variability in reagent handling and reaction setup.
-
Reagent Preparation: Ensure that stock solutions of this compound are prepared fresh from a properly stored solid. Avoid repeated freeze-thaw cycles of solutions.
-
Buffer Exchange: Thoroughly remove any interfering substances from your antibody preparation, such as primary amine-containing buffers (if applicable to your tetrazine modification step) or storage proteins like BSA, by using a desalting column or dialysis.[1]
-
Precise Molar Ratios: Carefully calculate and measure the molar ratios of your reactants. Small variations in the amount of either the TCO dye or the tetrazine-antibody can lead to significant differences in labeling efficiency.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a fluorescent labeling reagent. It consists of a BDP FL fluorophore (a bright, green-fluorescent dye), a four-unit polyethylene glycol (PEG4) spacer, and a trans-cyclooctene (TCO) reactive group.[5][10] The TCO group enables covalent attachment to molecules containing a tetrazine moiety via a bioorthogonal click chemistry reaction.[5]
Q: What are the advantages of the PEG4 spacer in this compound?
A: The hydrophilic PEG4 spacer offers several benefits:
-
Increased Water Solubility: It improves the solubility of the otherwise hydrophobic dye in aqueous buffers.[5][11]
-
Reduced Steric Hindrance: The flexible spacer minimizes steric hindrance, allowing for more efficient reaction between the TCO and tetrazine groups, especially when labeling large biomolecules like antibodies.[1]
-
Reduced Aggregation: It can help prevent the aggregation of labeled proteins.[12]
Q: What is the TCO-tetrazine ligation reaction?
A: The TCO-tetrazine ligation is a type of inverse electron-demand Diels-Alder cycloaddition.[4][13] It is a highly rapid and specific bioorthogonal reaction, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[1][14] This reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[14]
Q: How should I store this compound?
A: this compound should be stored at -20°C in a desiccated environment.[5] Due to the potential for the TCO group to isomerize, long-term storage is not recommended.[5]
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 662.6 g/mol | [5] |
| Excitation Maximum (λex) | 503 nm | [5] |
| Emission Maximum (λem) | 509 nm | [5] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield | 0.9 | [5] |
| Solubility | DMSO, DMF, DCM | [5] |
| Storage | -20°C, desiccated | [5] |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommendation | Reference |
| Molar Ratio (Tz:TCO) | 1.05-1.5 : 1 | [1] |
| pH | 7.0 - 9.0 (for protein stability) | [1] |
| Temperature | Room Temperature or 4°C | [1][3] |
| Incubation Time | 10-60 min (RT), 30-120 min (4°C) | [3] |
| Reaction Buffer | Amine-free (e.g., PBS) | [1] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Tetrazine-Modified Antibody with this compound
This protocol assumes you have a purified antibody that has already been modified with a tetrazine group.
Materials:
-
Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Reaction Setup:
-
Determine the concentration of your tetrazine-modified antibody.
-
In a microcentrifuge tube, add the desired amount of the tetrazine-modified antibody.
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio (a slight excess of tetrazine to TCO is often recommended).
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
-
Incubation:
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. Alternatively, incubate for 1-2 hours at 4°C.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the purified, labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the fluorophore and the protein.
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. mdpi.com [mdpi.com]
- 5. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BDP/Fluorescein/TCO PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 11. escholarship.org [escholarship.org]
- 12. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 13. Bot Detection [iris-biotech.de]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Non-specific Binding of Bdp FL-peg4-tco Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Bdp FL-peg4-tco conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of a BODIPY FL (Bdp FL) fluorophore, a four-unit polyethylene glycol (PEG) spacer (peg4), and a trans-cyclooctene (TCO) reactive group. This conjugate is primarily used in bioorthogonal chemistry, specifically in the TCO-tetrazine ligation reaction, for the precise and rapid labeling of biomolecules in live cells and in vivo imaging studies.[1][2][3] The PEG spacer enhances water solubility and helps to reduce non-specific binding.[4][5][6][7] It is also utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[8]
Q2: What causes non-specific binding of this compound conjugates?
Non-specific binding of fluorescent probes like this compound can arise from several factors:
-
Hydrophobic Interactions: The BODIPY FL dye itself is relatively nonpolar and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[9][10][11][12]
-
Ionic Interactions: Charged regions on the conjugate can interact with oppositely charged molecules on cell surfaces or tissues.
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells or tissues can lead to high background fluorescence.
-
Excess Probe Concentration: Using too high a concentration of the this compound conjugate can lead to increased non-specific binding.
Q3: How does the PEG4 spacer help in reducing non-specific binding?
The polyethylene glycol (PEG) spacer is hydrophilic and creates a "shield" around the hydrophobic Bdp FL dye.[4][5] This shield minimizes the interaction of the dye with hydrophobic surfaces, thereby reducing non-specific binding and improving the signal-to-noise ratio.[6][7]
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding when using this compound conjugates.
Issue 1: High background fluorescence across the entire sample.
This is often due to an excess of unbound conjugate or sub-optimal reaction conditions.
| Potential Cause | Recommended Solution |
| Concentration of this compound is too high. | Titrate the conjugate to determine the optimal concentration that provides a good signal with minimal background. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Insufficient washing. | Increase the number and duration of wash steps after incubation with the conjugate to remove unbound probe. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%). |
| Sub-optimal blocking. | Ensure that the blocking step is performed adequately. See the detailed blocking protocols below. |
| Long incubation time. | Reduce the incubation time of the conjugate with the sample. |
Issue 2: Punctate, non-specific staining.
This may be caused by aggregation of the conjugate or its binding to specific cellular structures in a non-targeted manner.
| Potential Cause | Recommended Solution |
| Conjugate aggregation. | Centrifuge the reconstituted this compound solution to pellet any aggregates before use. Prepare fresh dilutions for each experiment. |
| Hydrophobic interactions with cellular components. | Optimize the blocking buffer by including proteins like Bovine Serum Albumin (BSA) or non-fat dry milk. The use of a detergent in the wash buffer can also help. |
| Non-specific uptake by cells. | Reduce the incubation temperature (e.g., perform the incubation at 4°C) to minimize active cellular uptake mechanisms. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound for Cultured Cells
This protocol provides a general workflow for labeling tetrazine-modified biomolecules on the surface of cultured cells.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and culture overnight.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate the cells with a blocking buffer for 30-60 minutes at room temperature. A common blocking buffer is 1-3% BSA in PBS.
-
-
Labeling with this compound:
-
Dilute the this compound conjugate to the desired final concentration in the blocking buffer.
-
Remove the blocking buffer from the cells and add the diluted conjugate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the conjugate solution and wash the cells three to five times with PBS containing 0.1% Tween-20.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Add fresh imaging medium to the cells and proceed with fluorescence microscopy.
-
Protocol 2: Optimizing Blocking Conditions
To minimize non-specific binding, it is crucial to optimize the blocking step. Below is a table summarizing different blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective blocking agent for reducing hydrophobic interactions. |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the same species as the secondary antibody if one is used in a downstream application. For direct labeling, normal serum from a non-reactive species can be effective. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS | A cost-effective alternative to BSA, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and other proprietary components designed for low background. |
Visualizing Experimental Workflows and Concepts
Diagram 1: TCO-Tetrazine Ligation Workflow
Caption: Workflow for labeling with this compound.
Diagram 2: Logic Diagram for Troubleshooting High Background
Caption: Troubleshooting non-specific binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. BODIPY-Based Fluorescent Probes for Sensing Protein Surface-Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Dealing with solubility issues of Bdp FL-peg4-tco in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bdp FL-PEG4-TCO in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It comprises a bright and photostable BODIPY™ FL (Bdp FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group.[1] The TCO group allows for rapid and specific covalent bonding to molecules containing a tetrazine moiety through a bioorthogonal "click chemistry" reaction.[1] This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]
Q2: What are the general solubility properties of this compound?
This compound has low solubility in water and aqueous buffers.[1][3] It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1][4] The integrated PEG4 spacer is designed to improve its hydrophilicity and reduce aggregation in aqueous environments.[1][5][6]
Q3: How should I store this compound?
For long-term stability, store the solid material at -20°C, protected from light and moisture.[1] It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When stored in a solvent, it is best to use it within one month if stored at -20°C or within six months if stored at -80°C.[7] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[8]
Q4: Can I pre-mix this compound in buffer and store it?
It is not recommended to store this compound in aqueous buffers for extended periods. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time in aqueous solutions, leading to a loss of reactivity.[1] Furthermore, the limited aqueous solubility can lead to precipitation or aggregation. Always prepare fresh working solutions in your buffer of choice immediately before use.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
Cause: this compound has inherently low solubility in aqueous solutions due to the hydrophobic nature of the BODIPY dye core.
Solution:
-
Prepare a concentrated stock solution in an organic solvent. First, dissolve the solid this compound in anhydrous DMSO to create a 1-10 mM stock solution.
-
Use a co-solvent. Add the DMSO stock solution to your aqueous buffer dropwise while vortexing. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.1%, to avoid cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle heating and sonication. To aid dissolution, you can gently warm the solution to 37°C and use a bath sonicator for a short period.[7]
-
Consider using a surfactant. For particularly challenging solubility issues, a non-ionic surfactant like Pluronic® F-127 can be used to improve the dispersion of the dye in the aqueous buffer.[1][9][10][11]
Issue 2: My solution is fluorescent, but I see precipitates or cloudiness.
Cause: The compound may be forming aggregates or has precipitated out of the solution due to exceeding its solubility limit in the aqueous buffer. BODIPY dyes are known to aggregate in aqueous solutions, which can lead to fluorescence quenching.
Solution:
-
Lower the final concentration. The most straightforward solution is to decrease the final concentration of this compound in your working solution.
-
Increase the amount of co-solvent. If your experimental system allows, a slightly higher percentage of DMSO may help to keep the dye in solution. However, be mindful of the tolerance of your cells or biomolecules to the organic solvent.
-
Filter the solution. Before use, you can filter your working solution through a 0.22 µm syringe filter to remove any precipitates. This is particularly important for microscopy applications to avoid fluorescent artifacts.
Issue 3: I am observing low or no fluorescence signal in my experiment.
Cause: This can be due to several factors, including poor solubility, aggregation-induced quenching, photobleaching, or issues with the experimental setup.
Solution:
-
Ensure complete dissolution. Follow the steps outlined in Issue 1 to ensure the compound is fully dissolved in your working solution.
-
Check for aggregation. Visually inspect the solution for any signs of precipitation. If aggregation is suspected, try the mitigation strategies in Issue 2.
-
Optimize imaging settings. Ensure that the excitation and emission wavelengths on your instrument are correctly set for Bdp FL (Excitation max: ~503 nm, Emission max: ~509 nm).[1] Use appropriate filters and detector settings.
-
Protect from light. BODIPY dyes, while relatively photostable, can still photobleach upon prolonged exposure to light. Keep your solutions and samples protected from light as much as possible.[12]
-
Increase the concentration. If the signal is weak and there are no signs of precipitation, a higher concentration of the probe may be needed.[13]
Data Presentation
Table 1: Solvent Compatibility of this compound
| Solvent | Solubility | Recommended Use |
| Water | Low[1][3] | Not recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low | Used for final working solutions with a co-solvent. |
| DMSO (Dimethyl sulfoxide) | High[1][4][9] | Recommended for preparing concentrated stock solutions. |
| DMF (Dimethylformamide) | High[1][4][9] | Suitable for preparing concentrated stock solutions. |
| DCM (Dichloromethane) | High[1][4] | Can be used for initial solubilization. |
| Methanol | Soluble[9] | Can be used as a solvent. |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
-
Prepare a Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial (MW: 662.57 g/mol ), add 150.9 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required.
-
Add the appropriate volume of your aqueous buffer (e.g., PBS, pH 7.4) to a new tube.
-
While vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 1%).
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading - Biotium [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 9. Pluronic® F-127 - Biotium [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 12. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 13. pcrbio.com [pcrbio.com]
How to reduce background fluorescence in imaging with Bdp FL dyes
This guide provides troubleshooting strategies and answers to frequently asked questions to help you reduce background fluorescence and achieve high-quality images when using Bdp FL dyes in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in immunofluorescence?
High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be broadly categorized into two main groups:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[1][2] Common endogenous sources include collagen, elastin, NADH, and riboflavin, which often fluoresce in the blue to green spectrum (350-550 nm).[1][2] Fixation methods, particularly those using aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[1][3]
-
Non-specific Binding: This occurs when reagents, such as primary or secondary antibodies, bind to unintended targets in the sample.[4][5] Highly charged fluorescent dyes can also contribute to non-specific binding through charge-mediated interactions.[4][6] Insufficient blocking, suboptimal antibody concentrations, and inadequate washing are common reasons for this issue.[4][5][7]
Q2: How can I determine the source of my background signal?
To effectively troubleshoot, you must first identify the source of the background. Running proper controls is essential.
-
Unstained Sample Control: Image a sample that has not been treated with any antibodies or fluorescent dyes. Any signal detected here is inherent autofluorescence.[1][2][8] This is the best way to determine if your sample has a high level of endogenous fluorescence.[1]
-
Secondary Antibody-Only Control: Prepare a sample incubated only with the Bdp FL-conjugated secondary antibody (no primary antibody).[8][9] Signal in this control indicates non-specific binding of the secondary antibody.[10]
-
Spectral Analysis: If your microscope has this capability, perform a spectral lambda scan to measure the emission spectrum of the background.[11] This can help distinguish the broad spectrum of autofluorescence from the specific, narrower emission peak of the Bdp FL dye.[12]
Q3: My sample has high autofluorescence. What can I do?
Since Bdp FL is a green-emitting dye, it falls within the spectral range where autofluorescence is common.[1][] Here are several strategies to mitigate autofluorescence:
-
Change Fixation Method: Aldehyde-based fixatives are known to increase background.[3] Consider using an organic solvent like chilled methanol or acetone for fixation, which may induce less autofluorescence.[1][3][14] If you must use an aldehyde fixative, keep the incubation time to a minimum.[1][15]
-
Use a Quenching Agent:
-
Sodium Borohydride: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[1][8]
-
Commercial Reagents: Products like Sudan Black B or commercial quenching kits (e.g., TrueVIEW®) can effectively reduce autofluorescence from various sources, including lipofuscin.[4][8][14] Be aware that some chemical quenchers can also reduce your specific signal, so optimization may be required.[9]
-
-
Photobleaching: Exposing the sample to a broad-spectrum light source before staining can effectively reduce autofluorescence without affecting subsequent probe fluorescence intensity.[9]
-
Perfuse Tissues: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, which are a major source of autofluorescence due to their heme groups.[8][15]
Q4: How can I reduce background from non-specific antibody binding?
Non-specific binding is often addressed by optimizing your staining protocol.
-
Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of background.[16][17] It is crucial to titrate each antibody to find the optimal concentration that provides a strong specific signal with low background.[3][18]
-
Improve Blocking: Blocking prevents antibodies from binding to non-specific sites.[4][19] The choice of blocking buffer is important. Common blockers include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and casein.[3][19][20] Using serum from the same species as the secondary antibody is often the most effective choice.[3]
-
Enhance Washing Steps: Thorough washing is critical for removing unbound antibodies.[7] After primary and secondary antibody incubations, wash the sample multiple times (e.g., three washes of 5 minutes each) with a suitable buffer like PBS.[16][21] Increasing the number or duration of washes can help reduce background.[7]
Detailed Troubleshooting Guide
Troubleshooting Workflow for High Background
If you are experiencing high background fluorescence, use the following decision tree to diagnose and solve the issue.
Comparison of Common Blocking Buffers
The choice of blocking buffer can significantly impact background signal. No single buffer is perfect for every experiment, so optimization is key.[20]
| Blocking Agent | Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | General-purpose protein blocker, widely available.[3][22] Preferred for biotin-based detection systems.[19] | Can contain contaminating IgGs that cross-react. Some antibodies may not work well in BSA.[20] |
| Normal Serum | 5-10% in PBS/TBS | Highly effective.[3] Use serum from the same host species as the secondary antibody to block non-specific binding.[3][22] | More expensive than BSA. Cannot be used if it cross-reacts with the primary antibody. |
| Non-fat Dry Milk / Casein | 1-5% in PBS/TBS | Inexpensive and effective for many applications.[23] Casein may provide lower backgrounds than milk or BSA.[19] | Can mask some antigens and is incompatible with biotin-avidin systems due to endogenous biotin. May contain phosphoproteins that interfere with phospho-specific antibodies. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[19] | May not be as effective as serum for high-background tissues. |
| Commercial Blockers | Per Manufacturer | Optimized formulations designed to reduce background from multiple sources, including charge interactions.[4][24] | Generally more expensive than homemade buffers. |
Optimized Immunofluorescence Protocol to Reduce Background
This protocol incorporates best practices for minimizing both autofluorescence and non-specific binding when using Bdp FL-conjugated secondary antibodies.
Detailed Methodologies
-
Sample Preparation: Grow cells on glass coverslips to ~70-80% confluency.
-
Fixation:
-
Washing: After fixation, wash samples three times with PBS for 5 minutes each to remove the fixative.[16]
-
Permeabilization (for PFA-fixed samples): If you used PFA and your target is intracellular, incubate with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.[3][16] Wash again with PBS (3x for 5 minutes).
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its pre-optimized concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Washing: Wash samples thoroughly three times with PBS for 5 minutes each.[16][21] This step is crucial to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
From this point on, protect the sample from light.[16]
-
Dilute the Bdp FL-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes: Wash samples three times with PBS for 5-10 minutes each to ensure removal of all unbound secondary antibody.[16]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Seal the edges and image using the appropriate filter set for Bdp FL (Excitation max ~500 nm / Emission max ~509 nm).[25]
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. insights.oni.bio [insights.oni.bio]
- 4. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. biocompare.com [biocompare.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 16. ibidi.com [ibidi.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 20. researchgate.net [researchgate.net]
- 21. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 25. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Troubleshooting PROTAC Assays with Fluorescent Linkers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results in PROTAC (Proteolysis Targeting Chimera) assays that utilize fluorescent linkers. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Issue 1: My fluorescent PROTAC shows weak or no target degradation.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1][2]
-
Troubleshooting:
-
Perform a Cellular Target Engagement Assay: Use techniques like NanoBRET or a cellular thermal shift assay (CETSA) to confirm that the PROTAC can bind to its target inside the cell.[3] A lack of engagement suggests a permeability issue.
-
Optimize PROTAC Properties: Modify the linker to improve physicochemical properties such as solubility and lipophilicity.[4][5] Replacing linear alkyl/ether linkers with more rigid or polar motifs can sometimes enhance cell permeability.[6]
-
-
-
Inefficient Ternary Complex Formation: The efficacy of a PROTAC is highly dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase.[7][8]
-
Troubleshooting:
-
Run a Ternary Complex Formation Assay: Use in vitro assays like TR-FRET, Fluorescence Polarization (FP), or AlphaLISA to directly measure the formation of the ternary complex.[1][7][9][10]
-
Optimize Linker Length and Composition: The linker plays a critical role in the stability of the ternary complex.[4][5][6] Synthesize and test a library of PROTACs with varying linker lengths and compositions to identify an optimal design.[]
-
Check for Negative Cooperativity: In some cases, the binding of the PROTAC to one protein may hinder its binding to the other, a phenomenon known as negative cooperativity. Isothermal titration calorimetry (ITC) can be used to determine the thermodynamics of binding and identify cooperativity issues.[9][12]
-
-
-
Unproductive Ternary Complex: Even if a ternary complex forms, it may not be in a conformation that allows for efficient ubiquitination of the target protein.
-
Troubleshooting:
-
Perform a Ubiquitination Assay: Directly measure the ubiquitination of the target protein in the presence of the PROTAC using techniques like Western blotting for ubiquitin or in vitro ubiquitination assays with purified components.[13]
-
Vary Linker Attachment Points: The points at which the linker is attached to the target-binding and E3-binding ligands can significantly impact the geometry of the ternary complex.[4][5] Test different attachment points to find a more productive orientation.
-
-
Issue 2: I'm observing a "hook effect" in my dose-response curve.
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[12][14] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[14][15][16]
-
Troubleshooting and Characterization:
-
Confirm with a Full Dose-Response Curve: Ensure you have tested a wide range of PROTAC concentrations to fully characterize the dose-response relationship and confirm the presence of a hook effect.[12]
-
Ternary Complex Assays: Assays like TR-FRET and AlphaLISA will also exhibit a bell-shaped curve, with the signal decreasing at high PROTAC concentrations due to the formation of binary complexes.[7][9]
-
Enhance Ternary Complex Stability: A more stable ternary complex, often indicated by positive cooperativity, can mitigate the hook effect.[14] Linker optimization can improve the stability of the ternary complex.[14]
-
Issue 3: My fluorescence polarization (FP) assay is giving inconsistent or unexpected results.
Fluorescence polarization is a common method to assess the binding of a fluorescently labeled PROTAC to its target protein or E3 ligase, and to study the formation of the ternary complex.[9][10][17]
-
Possible Causes and Troubleshooting Steps:
-
Fluorophore-Related Issues:
-
Quenching: The fluorophore on the PROTAC may be quenched upon binding, leading to a decrease in fluorescence intensity and affecting the polarization reading.[18] Measure the fluorescence intensity of the PROTAC in the presence and absence of the binding partner to check for quenching.
-
Unsuitable Fluorophore: The chosen fluorophore might have a fluorescence lifetime that is not suitable for FP measurements on the relevant timescale.[19]
-
Fluorophore Mobility: If the fluorescent linker is too flexible, the fluorophore's rotation may not be sufficiently restricted upon binding, resulting in a small change in polarization (the "propeller effect").[19] Consider using a more rigid linker or a different fluorophore.
-
-
Assay Condition Issues:
-
Impure Components: Impurities in the protein or PROTAC preparations can interfere with the assay.[18] Ensure all components are highly purified.
-
Nonspecific Binding: The fluorescent PROTAC may bind nonspecifically to the assay plate or other components. Use non-binding surface plates and include appropriate controls.[18]
-
-
Unexpected Decrease in Polarization: In some competitive FP assays, the binding of a protein can displace the fluorescent ligand from another binding partner, leading to a decrease in polarization.[19]
-
Quantitative Data Summary
Table 1: Example TR-FRET Data for Ternary Complex Formation
| PROTAC Concentration (nM) | TR-FRET Ratio |
| 0.1 | 1.2 |
| 1 | 2.5 |
| 10 | 5.8 |
| 100 | 8.9 |
| 1000 | 6.1 |
| 10000 | 3.2 |
This table illustrates the bell-shaped curve often observed in TR-FRET assays for ternary complex formation, where the signal decreases at high PROTAC concentrations due to the hook effect.[7][9]
Table 2: Example Western Blot Densitometry for Target Degradation (Hook Effect)
| PROTAC Concentration (nM) | Relative Target Protein Level (%) |
| 0 | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 55 |
| 10000 | 80 |
This table shows a typical hook effect in a cellular degradation assay, where the degradation of the target protein is less efficient at higher PROTAC concentrations.[12][14]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Binary and Ternary Complex Formation
-
Objective: To measure the binding affinity of a fluorescently labeled PROTAC to its target protein and E3 ligase, and to assess ternary complex formation.
-
Materials:
-
Fluorescently labeled PROTAC
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Non-binding surface 384-well plates
-
Fluorescence polarization plate reader
-
-
Methodology:
-
Binary Binding:
-
Prepare a serial dilution of the unlabeled binding partner (target protein or E3 ligase) in assay buffer.
-
Add a fixed concentration of the fluorescent PROTAC to each well.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Measure fluorescence polarization.
-
Plot the change in millipolarization (mP) against the concentration of the binding partner and fit the data to a suitable binding model to determine the dissociation constant (Kd).
-
-
Ternary Complex Formation:
-
Pre-incubate the fluorescent PROTAC with a saturating concentration of one binding partner (e.g., E3 ligase).
-
Titrate the second binding partner (target protein) into the pre-formed binary complex.
-
Measure fluorescence polarization as described above. An increase in polarization indicates the formation of the ternary complex.[9]
-
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
-
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.
-
Materials:
-
PROTAC
-
Tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged)
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
-
-
Methodology:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[9][10]
-
Protocol 3: Cellular Target Degradation Assay (Western Blot)
-
Objective: To determine the concentration-dependent degradation of the target protein by the PROTAC in cells.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution
-
Cell culture medium and reagents
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the secondary antibodies.
-
Wash and add the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the relative protein levels.
-
Plot the percentage of target protein remaining against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and observe for any hook effect.[12]
-
Visualizations
Caption: The mechanism of action for a PROTAC.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 12. google.com [google.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
Impact of pH and temperature on Bdp FL-peg4-tco conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bdp FL-peg4-tco conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine and a trans-cyclooctene (TCO) is generally in the range of pH 6-9.[1] However, the specific optimal pH can be influenced by the properties of the biomolecule you are labeling. The Bdp FL fluorophore itself is relatively insensitive to pH changes, which provides flexibility in choosing the reaction buffer.[2] For reactions involving NHS esters to attach the TCO or tetrazine moiety to a protein, a pH of 7-9 is recommended to favor the acylation of primary amines while minimizing hydrolysis of the NHS ester.[3] It is advisable to perform a small-scale pH optimization experiment (e.g., pH 6.5, 7.4, and 8.5) to determine the best condition for your specific application.
Q2: What is the recommended temperature for the conjugation reaction?
The TCO-tetrazine ligation is typically performed at room temperature (approximately 20-25°C) or at 4°C.[3] The reaction is known for its fast kinetics even at low concentrations.[4][] Performing the reaction at room temperature generally leads to faster completion, often within 30-60 minutes.[3] Incubation at 4°C may require longer reaction times (e.g., 30 minutes to 2 hours) but can be beneficial for sensitive biomolecules that are prone to degradation at higher temperatures.[3] The choice of temperature should be guided by the stability of your target molecule.
Q3: How does temperature affect the rate of the TCO-tetrazine conjugation?
Q4: Is the Bdp FL fluorophore sensitive to pH and temperature changes?
Bdp FL, a BODIPY-based dye, is known for its high photostability and relative insensitivity to solvent polarity and pH changes.[2] This makes it a robust choice for bioconjugation reactions performed under various buffer conditions. While extreme pH and high temperatures should be avoided to prevent degradation of the fluorophore and the attached biomolecule, Bdp FL is stable under the typical conditions used for TCO-tetrazine ligation (pH 6-9, 4-25°C).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conjugation efficiency | Suboptimal pH: The pH of the reaction buffer may not be ideal for the specific biomolecule or for the NHS ester reaction (if applicable). | Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 6.5, 7.4, 8.5) to identify the optimal pH for your system. Ensure you are using an amine-free buffer if working with NHS esters.[3] |
| Incorrect molar ratio of reactants: An inappropriate ratio of the tetrazine-modified component to the TCO-modified component can lead to incomplete conjugation. | Optimize the molar ratio of the reactants. A common starting point is a slight excess (1.1 to 2.0 mole equivalents) of the more abundant or less critical component.[6] | |
| Low reaction temperature and insufficient time: Performing the reaction at 4°C requires longer incubation times compared to room temperature. | If conducting the reaction at 4°C, extend the incubation time (e.g., up to 2 hours or even overnight for very dilute samples).[3] Consider performing the reaction at room temperature if your biomolecule is stable at that temperature. | |
| Hydrolysis of NHS ester: If using an NHS ester for labeling, it can hydrolyze in aqueous buffers, rendering it non-reactive. | Prepare stock solutions of NHS esters in anhydrous DMSO or DMF immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine).[6] | |
| Precipitation of the conjugate | Hydrophobicity of the Bdp FL dye: The Bdp FL dye is hydrophobic, which can sometimes lead to aggregation and precipitation of the labeled biomolecule, especially at high degrees of labeling. | The PEG4 linker on the this compound reagent is designed to increase water solubility.[7] If precipitation is still an issue, consider using a lower molar excess of the labeling reagent to reduce the degree of labeling. Ensure adequate mixing during the reaction. |
| High background fluorescence | Excess unreacted this compound: Insufficient removal of the unreacted fluorescent probe after the conjugation reaction. | Purify the conjugate using appropriate methods such as size exclusion chromatography (e.g., spin desalting columns) or dialysis to effectively remove excess, unreacted dye.[3] |
| Non-specific binding of the fluorescent probe: The hydrophobic nature of the Bdp FL dye might lead to non-specific interactions with other molecules or surfaces. | Include blocking agents (e.g., BSA) in subsequent assays if applicable. Ensure thorough washing steps in your experimental protocol. | |
| Inconsistent results | Variability in reaction conditions: Minor variations in pH, temperature, or incubation time between experiments can lead to different conjugation efficiencies. | Carefully control and document all reaction parameters. Prepare fresh buffers for each experiment. |
| Degradation of reagents: The TCO moiety can isomerize to the less reactive cis-cyclooctene over time, and tetrazines can be sensitive to certain conditions. | Store reagents as recommended by the manufacturer, typically at -20°C and protected from light.[7] Avoid repeated freeze-thaw cycles. |
Quantitative Data
The kinetics of the inverse electron-demand Diels-Alder reaction between tetrazines and TCO are exceptionally fast. The following table summarizes representative second-order rate constants found in the literature for similar reactions. Note that the exact rate constant for your specific this compound conjugation may vary depending on the specific tetrazine partner, solvent, and temperature.
| Reactants | Temperature (°C) | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Representative tetrazine with unsubstituted TCO | 25 | 1,4-dioxane | >50,000 |
| Representative tetrazine with TCO-PEG₄ | 37 | Dulbecco's phosphate buffered saline (DPBS) | High |
Data extracted from a study on various tetrazine derivatives and TCO, indicating the generally high reactivity. Specific values for this compound were not found.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Tetrazine-Labeled Protein
This protocol assumes you have a protein pre-labeled with a tetrazine moiety.
Materials:
-
This compound
-
Tetrazine-labeled protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or other suitable amine-free buffer.
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare Protein Solution: Dissolve your tetrazine-labeled protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
Conjugation Reaction:
-
Add a calculated amount of the this compound stock solution to the protein solution. A molar excess of 1.1 to 2 equivalents of this compound over the protein is a good starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 1-2 hours. Protect the reaction from light.
-
-
Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a spin desalting column or by dialysis against the reaction buffer.
-
Characterization: Determine the degree of labeling and protein concentration using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of Bdp FL (around 503 nm).
Protocol 2: Optimizing pH for Conjugation
-
Set up three parallel small-scale reactions using the general protocol above.
-
Use three different reaction buffers with varying pH values:
-
Buffer 1: PBS, pH 6.5
-
Buffer 2: PBS, pH 7.4
-
Buffer 3: PBS, pH 8.5
-
-
Keep all other reaction parameters (temperature, incubation time, molar ratios) constant.
-
After purification, compare the degree of labeling for each reaction to determine the optimal pH.
Protocol 3: Optimizing Temperature for Conjugation
-
Set up two parallel reactions using the general protocol at the optimal pH determined previously.
-
Incubate one reaction at room temperature (e.g., 25°C) and the other at 4°C.
-
Take aliquots from each reaction at different time points (e.g., 15 min, 30 min, 60 min, 120 min).
-
Analyze the degree of labeling at each time point to compare the reaction kinetics and determine the optimal temperature and incubation time for your needs.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
How to minimize photobleaching of Bdp FL fluorophore
Welcome to the technical support center for the BDP FL fluorophore. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize photobleaching of this bright and photostable dye.
Frequently Asked Questions (FAQs)
Q1: What is BDP FL and why is it considered photostable?
BDP FL is a green-emitting fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes.[1][2][3] It is known for its high photostability, which is significantly better than traditional green fluorophores like fluorescein (FITC).[1][4] This stability stems from its chemical structure, which is less susceptible to the photochemical reactions that cause other dyes to fade under illumination.[] BDP FL exhibits a high fluorescence quantum yield (often approaching 1.0) and a large molar extinction coefficient, making it a very bright and reliable fluorescent probe.[1][2][3]
Q2: What is photobleaching and why is it a problem?
Q3: What are the main causes of BDP FL photobleaching?
The primary cause of photobleaching for BDP FL, like other BODIPY dyes, is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[] These highly reactive molecules can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[] Factors that exacerbate photobleaching include:
-
High illumination intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.[6]
-
Long exposure times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.[6]
-
Presence of oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including BDP FL.[]
Q4: How can I minimize photobleaching of BDP FL in my experiments?
Minimizing photobleaching requires a multi-faceted approach that involves optimizing your imaging parameters, using appropriate reagents, and careful sample preparation. Key strategies include:
-
Using Antifade Reagents: Incorporating an antifade reagent into your mounting medium is one of the most effective ways to reduce photobleaching.[8]
-
Optimizing Illumination: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[6]
-
Reducing Exposure Time: Minimize the duration of light exposure by using sensitive detectors and acquiring images only when necessary.[7]
-
Choosing the Right Imaging System: Utilize modern microscopy systems with features designed to reduce photobleaching, such as spinning disk confocal or light-sheet microscopy.
Troubleshooting Guides
Problem: My BDP FL signal is dim or fades quickly.
This is a common issue that can be caused by several factors. Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for dim or fading BDP FL signal.
Quantitative Data: Comparison of Antifade Reagents
While direct quantitative comparisons of antifade reagents specifically for BDP FL are not extensively published, the general principles of antifade reagents apply. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen. It has been noted that some antifade reagents, such as those containing p-phenylenediamine (PPD), may not be optimal for BODIPY dyes.[9]
| Antifade Reagent Type | Common Examples | Reported Compatibility with BODIPY Dyes | Refractive Index (Approx.) |
| Glycerol-based | ProLong™ Gold, VECTASHIELD® | Generally compatible, though some reports suggest ProLong™ may not be ideal for BODIPY dyes.[9] | 1.47 |
| Hard-setting | ProLong™ Diamond, VECTASHIELD® HardSet™ | Generally compatible. | ~1.46 (cured) |
| Live-cell compatible | ProLong™ Live Antifade Reagent | Formulated for live-cell imaging and compatible with a broad range of dyes. | ~1.3 |
Note: The effectiveness of an antifade reagent can be sample- and system-dependent. It is recommended to test a few different options to find the best one for your specific application.
Experimental Protocols
Protocol: Immunofluorescence Staining with BDP FL
This protocol provides a general guideline for immunofluorescence staining of adherent cells using a BDP FL-conjugated secondary antibody.
Experimental Workflow
Caption: Workflow for immunofluorescence staining with BDP FL.
Detailed Steps:
-
Cell Culture: Seed adherent cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Rinse the cells briefly with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the BDP FL-conjugated secondary antibody in the blocking buffer, protecting it from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
Protocol: Live-Cell Imaging with BDP FL
This protocol provides a general guideline for labeling and imaging live cells with BDP FL.
Considerations for Live-Cell Imaging:
-
Cell Health: Maintaining cell viability is crucial. Use a phenol red-free culture medium during imaging to reduce background fluorescence.
-
Toxicity: Ensure that the BDP FL conjugate and its concentration are not toxic to the cells.
-
Environment: Use a heated microscope stage with CO₂ control to maintain a physiological environment for the cells.
Detailed Steps:
-
Cell Culture: Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).
-
Labeling:
-
Prepare a stock solution of the BDP FL conjugate in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in pre-warmed, phenol red-free culture medium.
-
Replace the existing medium with the labeling medium and incubate the cells for the recommended time, protected from light.
-
-
Washing (Optional but Recommended):
-
Gently aspirate the labeling medium.
-
Wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove any unbound dye.
-
-
Adding Antifade Reagent (for Live Cells):
-
If using a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent), add it to the imaging medium according to the manufacturer's instructions.
-
-
Imaging:
-
Place the imaging dish on the microscope stage.
-
Use the lowest possible illumination intensity and exposure time to acquire images.
-
Utilize time-lapse settings that minimize light exposure between acquisitions.
-
Signaling Pathway and Mechanism Diagrams
Mechanism of Photobleaching
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
By understanding the properties of BDP FL and implementing these strategies, researchers can significantly improve the quality and longevity of their fluorescence imaging experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. BDP FL hydrazide (A270094) | Antibodies.com [antibodies.com]
- 4. BDP FL NHS ester - CAS 146616-66-2 [santiago-lab.com]
- 6. agilent.com [agilent.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Purification of Bdp FL-peg4-tco Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bdp FL-peg4-tco labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins labeled with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Hydrolyzed TCO-PEG4-Bdp FL Reagent: The NHS ester is sensitive to moisture. | - Allow the reagent to equilibrate to room temperature before opening. - Use high-quality, anhydrous solvents like DMSO or DMF for reconstitution.[1] |
| 2. Presence of Amines in Buffer: Primary amines (e.g., Tris, glycine) in the reaction buffer compete with the protein for the NHS ester. | - Perform buffer exchange into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) before labeling.[1] | |
| 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | - Maintain a reaction pH between 7 and 9 for efficient NHS ester coupling. - Incubate for at least 1 hour at room temperature or overnight at 4°C.[1][2] | |
| 4. Insufficient Molar Excess of Labeling Reagent: Too little reagent will result in a low degree of labeling. | - Start with a 10- to 20-fold molar excess of the TCO-PEG4-Bdp FL reagent over the protein.[1] | |
| Precipitation of Labeled Protein | 1. Hydrophobicity of the Bdp FL Dye: The fluorescent dye is hydrophobic and can cause aggregation when conjugated to the protein. | - Perform labeling and purification steps in buffers containing mild non-ionic detergents (e.g., 0.01% Tween-20) or other stabilizing agents. |
| 2. High Protein Concentration: Concentrated protein solutions are more prone to aggregation. | - Work with protein concentrations in the range of 1-5 mg/mL during the labeling reaction.[1] | |
| Difficulty Removing Excess (Unreacted) Labeling Reagent | 1. Similar Size of Protein and Reagent: For very small proteins, size exclusion chromatography may not be effective. | - Use a desalting spin column with an appropriate molecular weight cutoff.[1] - Perform dialysis with a membrane that has a suitable molecular weight cutoff. |
| 2. Non-specific Binding of the Reagent to the Purification Column: The hydrophobic dye can interact with chromatography resins. | - For affinity chromatography (e.g., His-tag purification), add a non-ionic detergent to the wash buffers. | |
| Poor Separation of Labeled and Unlabeled Protein | 1. Minimal Change in Protein Properties: The addition of the relatively small this compound molecule may not significantly alter the protein's size or charge. | - Affinity Chromatography for the Dye: Use a column with β-cyclodextrin-modified agarose. The hydrophobic Bdp FL dye will bind to the cyclodextrin, allowing for the separation of labeled protein from unlabeled protein. The labeled protein can then be eluted with a competitive binder like adamantane carboxylic acid.[2][3] |
| 2. Heterogeneity of the Labeled Product: Multiple labeling sites can lead to a smear in chromatographic or electrophoretic separations. | - Optimize the labeling reaction to favor mono-labeling (e.g., by reducing the molar excess of the labeling reagent). - Use high-resolution chromatography techniques like ion-exchange or hydrophobic interaction chromatography (HIC) to separate different labeled species.[4][5] | |
| Labeled Protein is Not Reactive in Subsequent Click Chemistry Steps | 1. Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO). | - Use the labeled protein in the subsequent tetrazine ligation reaction as soon as possible after purification. - Store the purified, labeled protein at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[6] |
| 2. Steric Hindrance: The labeling site on the protein may be in a location that sterically hinders the TCO group from reacting with a tetrazine-modified molecule. | - If possible, consider engineering a labeling site (e.g., a specific cysteine or an unnatural amino acid) in a more accessible region of the protein. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a labeling reagent used for the dual functionalization of biomolecules. It consists of three main parts:
-
Bdp FL (BODIPY FL): A bright and photostable green fluorescent dye.[7][8]
-
PEG4: A short, hydrophilic polyethylene glycol spacer that improves water solubility and reduces steric hindrance.[1][6]
-
TCO (trans-cyclooctene): A reactive group that participates in very fast and specific "click chemistry" reactions with tetrazine-containing molecules.[9][10][11] This reaction is a type of bioorthogonal inverse-electron-demand Diels-Alder cycloaddition.[12]
Q2: How do I remove unreacted this compound after the labeling reaction?
A2: The most common methods for removing excess labeling reagent are size-based separation techniques:
-
Size Exclusion Chromatography (SEC): Use a desalting column (e.g., NAP-5 or a spin column) with a molecular weight cutoff that retains your protein while allowing the smaller labeling reagent to pass through.[1][2]
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer using a dialysis membrane with a molecular weight cutoff significantly lower than your protein of interest.
Q3: My protein is labeled, but how can I separate the labeled protein from the unlabeled protein?
A3: Separating labeled from unlabeled protein can be challenging as their physical properties are very similar. An effective strategy is to use affinity chromatography that targets the fluorescent dye itself. A column containing β-cyclodextrin-modified agarose can selectively bind the hydrophobic Bdp FL dye on your labeled protein, allowing the unlabeled protein to flow through.[2][3] The captured labeled protein is then eluted using a competitive binder.
Q4: What are the optimal storage conditions for my purified this compound labeled protein?
A4: To preserve the reactivity of the TCO group and the fluorescence of the Bdp FL dye, store the purified labeled protein at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol.[6] Protect the sample from light to prevent photobleaching of the fluorescent dye.[7] It is important to use the TCO-labeled protein in subsequent reactions as soon as possible, as TCO can isomerize to the non-reactive cis-cyclooctene over time.[6]
Q5: Can I use standard protein purification techniques like ion-exchange or affinity (His-tag) chromatography after labeling?
A5: Yes, you can use these standard techniques. However, keep in mind that the PEGylation and the dye may slightly alter the protein's surface charge and hydrophobicity, which could affect its binding and elution profile in ion-exchange and hydrophobic interaction chromatography.[4][5] For His-tag or other affinity purification methods, the tag should remain accessible. It is often recommended to perform the affinity purification step before labeling to ensure a pure starting protein, followed by a final polishing step to remove excess label and any remaining unlabeled protein.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (via NHS Ester Chemistry)
This protocol assumes the this compound reagent has an NHS ester reactive group for labeling primary amines (e.g., lysine residues).
-
Buffer Exchange: Ensure your protein of interest (at 1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5-10 minutes.[1]
-
Purification: Proceed immediately to purification to remove the unreacted label (see Protocol 2).
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate a desalting column (e.g., a pre-packed PD-10 or a spin column) with your desired storage buffer according to the manufacturer's instructions.
-
Sample Loading: Apply the quenched labeling reaction mixture to the equilibrated column.
-
Elution:
-
For gravity-flow columns, allow the sample to enter the column bed, then add storage buffer and collect the fractions containing the high molecular weight protein, which will elute first.
-
For spin columns, centrifuge the column according to the manufacturer's protocol to collect the purified protein.
-
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy to confirm the presence of both the protein (e.g., at 280 nm) and the Bdp FL dye (around 503 nm).
Visualized Workflows
Caption: Workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting logic for low yield of labeled protein.
References
- 1. interchim.fr [interchim.fr]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Photostability of Bdp FL-peg4-tco and Fluorescein
In the realm of fluorescence applications, particularly in live-cell imaging and high-resolution microscopy, the photostability of a fluorophore is a critical parameter that dictates the duration of experiments and the quality of the acquired data. Persistent illumination can lead to the irreversible photochemical destruction, or photobleaching, of fluorescent probes, resulting in signal loss and limiting observation times. This guide provides a detailed comparison of the photostability of Bdp FL-peg4-tco, a derivative of the BODIPY FL dye, and the traditional workhorse fluorophore, fluorescein.
Executive Summary
Quantitative Photostability Comparison
The following table summarizes the key photophysical and photostability characteristics of Bdp FL (as a representative of the BODIPY FL class) and fluorescein. It is important to note that the photobleaching rate is highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the local molecular environment.[6]
| Parameter | Bdp FL | Fluorescein | References |
| Photobleaching Resistance | High | Low | [1][2] |
| Fluorescence Quantum Yield | ~0.9 - 1.0 | ~0.92 (in 0.1 M NaOH) | [][8] |
| Photons Emitted Before Bleaching | Significantly more than fluorescein | ~30,000 - 40,000 | [7] |
| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity | Sensitive to pH | [4] |
Experimental Evidence
A study employing fluorescence correlation spectroscopy to compare four different BODIPY dyes with four fluorescein derivatives concluded that the BODIPY dyes are demonstrably more stable against photobleaching.[1] The mechanism of photobleaching for both dye classes is complex, often involving transitions to the triplet state and subsequent reactions with molecular oxygen.[7] However, the inherent chemical structure of the BODIPY core renders it less susceptible to these photodegradation pathways.
Experimental Protocols
To empirically determine and compare the photostability of this compound and fluorescein in a specific experimental context, the following protocol for time-lapse fluorescence microscopy can be employed.
Protocol: Comparative Photobleaching Measurement via Time-Lapse Fluorescence Microscopy
1. Sample Preparation:
- Prepare two identical samples of interest (e.g., fixed cells, protein solution) labeled with either this compound or a fluorescein conjugate (e.g., FITC) at a similar degree of labeling.
- Mount the samples on a microscope slide with an appropriate mounting medium. For live-cell imaging, use a suitable imaging buffer.
2. Microscope Setup:
- Use a widefield or confocal fluorescence microscope equipped with a suitable laser line for excitation (e.g., 488 nm) and corresponding emission filters.
- Ensure that the illumination intensity, camera gain, and exposure time are identical for both samples. It is crucial to use a light intensity that is relevant to the intended application.
3. Image Acquisition:
- Locate a region of interest for each sample.
- Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate of the less stable fluorophore (fluorescein). A typical starting point would be to acquire an image every 5-10 seconds for 5-10 minutes.
4. Data Analysis:
- For each time point, measure the mean fluorescence intensity of the labeled structures in the region of interest.
- Subtract the background fluorescence from each measurement.
- Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time for both fluorophores.
- From the resulting photobleaching curves, the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be calculated and compared.
Visualizing the Experimental Workflow
The peg4-tco moiety of this compound allows for its use in bioorthogonal chemistry, specifically the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with a tetrazine-functionalized molecule. This is a powerful technique for specific labeling in complex biological systems.
Caption: Bioorthogonal labeling and imaging workflow.
Logical Relationship in Photobleaching
The process of photobleaching can be simplified into a series of events that lead to the loss of fluorescence.
Caption: Simplified photobleaching pathway.
Conclusion
For researchers and drug development professionals requiring robust and long-term fluorescence imaging, this compound is a superior alternative to fluorescein due to its significantly enhanced photostability. The BODIPY FL core of this probe provides a stable platform for fluorescence, minimizing signal loss during prolonged or intense illumination. While fluorescein remains a useful tool for short-term experiments where photobleaching is less of a concern, the adoption of more photostable dyes like this compound is crucial for advancing quantitative and live-cell imaging studies. The inclusion of a TCO handle further extends the utility of this fluorophore to cutting-edge bioorthogonal labeling strategies.
References
- 1. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. BODIPY FL Dye | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Battle of Bioorthogonal Titans: TCO-Tetrazine Ligation versus SPAAC Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. This guide provides a comprehensive kinetic analysis of two powerhouses: the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present a side-by-side comparison of their reaction rates, supported by experimental data, and provide detailed protocols for their kinetic analysis.
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, making it ideal for in vivo applications and situations where reactant concentrations are low.[1] In contrast, SPAAC, while generally slower, offers a robust and versatile copper-free click chemistry option that has been widely adopted in various biological contexts.[2] This guide will delve into the quantitative differences in their performance to aid in the selection of the most appropriate tool for your research needs.
Kinetic Performance: A Quantitative Comparison
The second-order rate constant (k₂) is a critical parameter for comparing the kinetics of bimolecular reactions. The table below summarizes the reported k₂ values for various TCO-tetrazine and SPAAC reactions, showcasing the significant rate enhancement offered by the TCO-tetrazine ligation.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| TCO-Tetrazine Ligation | TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | [3] |
| TCO and various substituted tetrazines | up to 30,000 | [4] | |
| TCO and methyl-substituted tetrazines | ~1,000 | [2] | |
| TCO and hydrogen-substituted tetrazines | up to 30,000 | [2] | |
| trans-cyclooctene and tetrazine | 1 - 1 x 10⁶ | [1] | |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) and benzyl azide | 0.15 | [5] |
| Cyclooctyne and phenyl azide | Extremely fast at room temperature | [5] | |
| Various cyclooctynes and azides | 2.4 x 10⁻³ - 34 | [5] | |
| [9+1]CPP and benzyl azide | 2.2 x 10⁻³ | [6] | |
| [11+1]CPP and benzyl azide | 4.5 x 10⁻⁴ | [6] |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the process of their kinetic evaluation, we provide the following diagrams generated using Graphviz.
TCO-Tetrazine Ligation Mechanism
The TCO-tetrazine ligation proceeds through an inverse-electron-demand Diels-Alder reaction, followed by a retro-Diels-Alder reaction that releases nitrogen gas.[1]
SPAAC Reaction Mechanism
SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole ring.[6] This reaction is driven by the release of ring strain in the cyclooctyne.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a general workflow for the kinetic comparison of TCO-tetrazine and SPAAC reactions.
Experimental Protocols
Kinetic Analysis of TCO-Tetrazine Ligation via Stopped-Flow UV-Vis Spectrophotometry
This protocol is adapted from methodologies described for determining the second-order rate constants of fast bioorthogonal reactions.[1]
Materials:
-
TCO derivative
-
Tetrazine derivative
-
Anhydrous solvent (e.g., acetonitrile or PBS)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in the chosen solvent. For pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Loading Syringes: Load one syringe with the tetrazine solution and the other with the TCO solution.
-
Reaction Initiation and Monitoring: Initiate the reaction by rapidly mixing the contents of the two syringes. Monitor the decay of the characteristic tetrazine absorbance at approximately 520-540 nm over time.[1]
-
Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculation of k₂: The second-order rate constant (k₂) is determined by dividing k_obs by the concentration of the TCO derivative (the reactant in excess).
Kinetic Analysis of SPAAC via Quantitative ¹H NMR Spectroscopy
This protocol is based on established methods for monitoring slower bioorthogonal reactions.[6]
Materials:
-
Cyclooctyne derivative
-
Azide derivative
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, combine the cyclooctyne derivative, the azide derivative, and the internal standard in the deuterated solvent.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Processing: Process the NMR spectra to obtain clear and well-resolved peaks for the reactants, products, and the internal standard.
-
Concentration Determination: Determine the concentrations of the reactants and/or products at each time point by integrating their respective signals relative to the integral of the internal standard.
-
Data Analysis: Plot the concentration of the reactants versus time and fit the data to the appropriate second-order rate law equation to determine the second-order rate constant (k₂).
Conclusion
The TCO-tetrazine ligation exhibits significantly faster kinetics compared to SPAAC, making it the reaction of choice for applications requiring rapid conjugation, particularly in dilute biological environments. However, the choice of reaction will ultimately depend on the specific experimental constraints, including the stability of the reactants, the desired reaction timescale, and the chemical functionalities present on the biomolecules of interest. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the kinetics of these powerful bioorthogonal reactions in their own systems.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
The PEG Spacer Advantage: A Comparative Guide to Enhanced Fluorescent Linker Performance
In the intricate world of molecular biology and drug development, the ability to accurately visualize and track specific biomolecules is paramount. Fluorescent linkers, which covalently attach a fluorophore to a molecule of interest, are indispensable tools in this endeavor. However, the performance of these linkers can be significantly impacted by their chemical structure. The incorporation of a polyethylene glycol (PEG) spacer between the fluorophore and the target-binding moiety has emerged as a crucial strategy for enhancing the performance and reliability of fluorescent probes. This guide provides a comprehensive comparison of fluorescent linkers with and without PEG spacers, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the optimal tools for their work.
Unveiling the Benefits: PEG Spacers vs. Non-PEG Linkers
The addition of a PEG spacer to a fluorescent linker confers a multitude of advantages that address common challenges encountered in fluorescence-based assays. These benefits primarily stem from the unique physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility.
Key Advantages of PEG Spacers:
-
Improved Hydrophilicity and Solubility: Many organic fluorophores are inherently hydrophobic, leading to poor solubility in aqueous buffers, aggregation, and non-specific binding. A PEG spacer, being highly hydrophilic, significantly increases the overall water solubility of the fluorescent conjugate, preventing aggregation and ensuring more reliable and reproducible results.[1][2]
-
Reduced Non-Specific Binding: The hydrophilicity and neutral charge of PEG create a hydration shell around the linker, effectively masking the hydrophobic fluorophore and reducing non-specific interactions with proteins and cell membranes.[1] This leads to a lower background signal and a higher signal-to-noise ratio in imaging and detection assays.
-
Enhanced Stability and Biocompatibility: PEGylation is a well-established technique for improving the in vivo stability of biomolecules by protecting them from enzymatic degradation and reducing immunogenicity.[3] This translates to a longer circulation half-life and reduced clearance of PEGylated fluorescent probes in biological systems.
-
Prevention of Fluorescence Quenching: Fluorophores in close proximity to each other or to certain quenching agents can exhibit self-quenching, leading to a decrease in fluorescence intensity. A PEG spacer provides physical distance between the fluorophore and the target molecule, as well as between adjacent fluorophores in densely labeled samples, thereby minimizing quenching effects and preserving the brightness of the probe.[4][5]
-
Increased Flexibility and Accessibility: The flexible nature of the PEG chain allows the attached fluorophore greater rotational freedom and positions it further away from the target biomolecule. This can improve the accessibility of the binding ligand to its target and minimize any potential interference of the fluorophore with the biological interaction under investigation.
Performance Comparison: A Data-Driven Analysis
To illustrate the tangible benefits of incorporating a PEG spacer, the following table summarizes key performance metrics from comparative studies of fluorescent probes with and without PEG linkers.
| Performance Metric | Fluorescent Probe without PEG Spacer | Fluorescent Probe with PEG Spacer | Reference |
| Relative Quantum Yield | 0.053 (CyAL5.5) | 0.16 (CyAL5.5 with 5 kDa PEG) | [4][5] |
| Non-Specific Binding | High | Significantly Reduced | [4][5] |
| Solubility in Aqueous Buffers | Low, prone to aggregation | High | [1] |
| In Vivo Half-life | Shorter | Longer | [3][6] |
| Signal-to-Noise Ratio | Lower | Higher | [4][5] |
Experimental Protocols
For researchers looking to synthesize and evaluate their own PEGylated fluorescent probes, the following section provides detailed methodologies for key experiments.
Synthesis of a PEGylated Fluorescent Probe
This protocol outlines a general procedure for conjugating a fluorophore to a targeting peptide via a PEG spacer.
Materials:
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Heterobifunctional PEG linker (e.g., Amine-PEG-NHS)
-
Targeting peptide with a free amine group
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography (SEC) column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the targeting peptide in anhydrous DMF.
-
Add the heterobifunctional PEG linker (Amine-PEG-NHS) to the peptide solution in a 1.2-fold molar excess.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, add the amine-reactive fluorescent dye to the reaction mixture in a 1.5-fold molar excess.
-
Continue stirring at room temperature for an additional 4 hours or overnight in the dark.
-
Purify the crude product by SEC to remove unreacted dye and other small molecules.
-
Further purify the PEGylated fluorescent probe by RP-HPLC to obtain a highly pure product.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is calculated relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fluorescent probe (with and without PEG spacer)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions of the quantum yield standard and the test samples (with and without PEG) in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test samples.
-
Calculate the quantum yield of the test samples using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
In Vitro Non-Specific Binding Assay
This assay assesses the degree of non-specific binding of a fluorescent probe to cells that do not express the target receptor.
Materials:
-
Target-negative cell line
-
Fluorescent probes (with and without PEG spacer)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
96-well black-walled, clear-bottom plates
Procedure:
-
Seed the target-negative cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the fluorescent probes (with and without PEG) in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the fluorescent probe solutions to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Remove the probe solutions and wash the cells three times with cold PBS to remove unbound probes.
-
Add fresh PBS to the wells.
-
Quantify the fluorescence intensity in each well using a plate reader, or visualize and quantify the cellular fluorescence using a fluorescence microscope or flow cytometer.
-
Compare the fluorescence intensity of cells treated with the PEGylated probe to those treated with the non-PEGylated probe. A lower fluorescence signal indicates reduced non-specific binding.
Visualizing the Concepts
To further clarify the structural differences and experimental workflows, the following diagrams are provided.
Caption: Structural comparison of non-PEGylated and PEGylated fluorescent linkers.
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Performance of Bdp FL-peg4-tco in Super-Resolution Microscopy: A Comparative Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-fidelity images. This guide provides a comprehensive comparison of Bdp FL-peg4-tco, a bioorthogonal labeling probe, with other common fluorophores used in techniques such as Stochastic Optical Reconstruction Microscopy (STORM). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their super-resolution imaging experiments.
Introduction to this compound
This compound is a specialized fluorescent probe designed for targeted labeling in complex biological environments. It consists of three key components:
-
Bdp FL (BODIPY FL): A bright and photostable fluorophore with a narrow emission spectrum, making it an excellent candidate for fluorescence imaging.
-
peg4 (Polyethylene Glycol): A flexible, hydrophilic spacer that increases the solubility of the probe in aqueous buffers and minimizes steric hindrance.
-
tco (trans-cyclooctene): A reactive group that participates in a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules. This allows for the specific attachment of the Bdp FL dye to a target of interest in a live cell or in situ context.
The primary advantage of this system lies in its two-step labeling approach. First, a tetrazine-modified molecule (e.g., an antibody, a small molecule ligand, or a genetically encoded non-canonical amino acid) is introduced to specifically bind to the target. Subsequently, the TCO-containing dye is added and rapidly "clicks" onto the tetrazine, providing a highly specific and covalent fluorescent label. This method is particularly advantageous for minimizing background fluorescence and ensuring a high signal-to-noise ratio.
Quantitative Performance Comparison
The performance of a fluorophore in super-resolution microscopy is determined by several key photophysical parameters. The following table summarizes the performance of BODIPY FL, the fluorescent component of this compound, in comparison to other commonly used dyes in STORM.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Output (per switching event) | Duty Cycle | Switching Cycles | Localization Precision (nm) | Imaging Conditions |
| BODIPY FL | ~503 | ~509 | 3,500 - 3,800 | ~0.001 - 0.003 | ~100 - 250 | 17.9 - 22.2 | 143 mM βME |
| Alexa Fluor 647 | ~650 | ~668 | ~5,200 | ~0.001 | ~300 | ~15.3 - 25.0 | 143 mM βME |
| CF® 568 | ~562 | ~583 | Not explicitly stated, but good performance in STORM reported. | Not explicitly stated, but optimized for low duty cycle. | Not explicitly stated. | Not explicitly stated, but enables high-quality STORM. | Optimized buffer with DTT and Sodium Sulfite. |
Note: The performance metrics can vary significantly depending on the specific imaging buffer composition and illumination conditions. The data presented here is compiled from published studies and should be considered as a comparative guide.
Experimental Protocols
General Workflow for Bioorthogonal Labeling and Super-Resolution Imaging
The following diagram illustrates the general workflow for using a TCO-functionalized dye like this compound in a two-step labeling experiment for super-resolution microscopy.
Comparison of different PROTAC linkers for targeted protein degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3][4]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.[1]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[4] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[4]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][2] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5] Rigid linkers can also enhance metabolic stability.[1]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | [3] |
| Alkyl/Ether | 29 | 292 | 76 | [3] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | [6] |
| PEG | 16 | More Potent | [6] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [7] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [7] |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [7] |
| PEG | Three PEG units | Weak degradation | [7] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Recommended starting dilution is typically 1:1000, but should be optimized.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A common dilution is 1:2000 to 1:5000.[9]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) to ensure they are in the exponential growth phase during the assay.[10]
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a predetermined period (e.g., 48 or 72 hours).[11]
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of culture medium).[12]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding the target protein fused to a reporter (e.g., NanoLuc® luciferase) and ubiquitin tagged with a complementary reporter (e.g., HaloTag®).[7]
-
Treat the transfected cells with the PROTAC of interest.
-
-
Lysis and Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting for Ubiquitin:
-
Perform Western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.[13]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. promega.com [promega.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Assessing the Specificity of Bioorthogonal Labeling: A Comparison of Bdp FL-peg4-tco and Alternatives
In the rapidly evolving landscape of bioorthogonal chemistry, the precise and specific labeling of biomolecules is paramount for accurate biological inquiry. This guide provides a comparative assessment of the fluorescent probe Bdp FL-peg4-tco , which utilizes the TCO-tetrazine click chemistry reaction, against a key alternative, Bdp FL-peg4-dbco , employing the DBCO-azide click chemistry. This comparison is tailored for researchers, scientists, and drug development professionals seeking to select the optimal fluorescent labeling strategy for their experimental needs, with a focus on labeling specificity, efficiency, and signal-to-noise ratio.
Performance Comparison of Bioorthogonal Labeling Probes
The selection of a fluorescent probe for bioorthogonal labeling hinges on several key performance metrics. Below is a summary of the quantitative data for this compound and its primary alternative, Bdp FL-peg4-dbco.
| Feature | This compound | Bdp FL-peg4-dbco | References |
| Click Chemistry | TCO-tetrazine (Inverse electron-demand Diels-Alder) | DBCO-azide (Strain-promoted alkyne-azide cycloaddition) | [1][2] |
| **Reaction Kinetics (k₂) ** | ~10³ - 10⁶ M⁻¹s⁻¹ | ~0.1 - 1.0 M⁻¹s⁻¹ | [1][2] |
| Excitation Max (λex) | 503 nm | 503 nm | [3][4] |
| Emission Max (λem) | 509 nm | 512 nm | [3][4] |
| Quantum Yield (Φ) | ~0.9 | ~0.9 (inferred from similar BODIPY FL dyes) | [3][5] |
| Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ | [3][4] |
| Specificity | High, due to the bioorthogonal nature of the TCO-tetrazine reaction. | High, due to the bioorthogonal nature of the DBCO-azide reaction. | [1] |
| Background Signal | Generally low, but can be influenced by non-specific binding of the probe. | Generally low, but can be influenced by non-specific binding of the probe. | [6] |
Note: Quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on the specific experimental conditions (cell type, target protein expression level, probe concentration, incubation time, etc.) and are therefore not included in this general comparison table. The provided experimental protocols below offer a framework for determining these parameters for your specific application.
Experimental Protocols
To rigorously assess the specificity and performance of this compound and its alternatives, the following detailed experimental protocols are provided.
Protocol 1: Assessment of Labeling Specificity and Signal-to-Noise Ratio in Live Cells
This protocol describes a microscopy-based method to compare the on-target labeling specificity and signal-to-noise ratio of this compound and Bdp FL-peg4-dbco.
1. Cell Culture and Transfection: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in appropriate growth medium. b. Transfect cells with a plasmid encoding a target protein of interest fused with a tag that can be metabolically labeled with either a tetrazine or an azide. For example, use a plasmid encoding a protein with a non-canonical amino acid (ncAA) tag that can be incorporated by the cell's translational machinery and subsequently modified with a tetrazine or azide group. As a negative control, transfect a separate population of cells with a plasmid encoding a non-targeted protein (e.g., GFP).
2. Metabolic Labeling: a. Following transfection, incubate the cells in a medium supplemented with the corresponding ncAA (e.g., an azide- or tetrazine-modified amino acid) for 24-48 hours to allow for incorporation into the target protein.
3. Fluorescent Probe Labeling: a. Prepare stock solutions of this compound and Bdp FL-peg4-dbco in anhydrous DMSO. b. Dilute the fluorescent probes to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. c. Wash the metabolically labeled cells twice with warm PBS. d. Incubate the cells with the diluted fluorescent probe solution for 30-60 minutes at 37°C, protected from light.
4. Imaging and Analysis: a. Wash the cells three times with warm PBS to remove unbound probe. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the Bdp FL dye (Excitation: ~503 nm, Emission: ~512 nm). c. Acquire images of both the target-expressing cells and the negative control cells for both fluorescent probes. d. Quantification of Signal-to-Noise Ratio (SNR): i. In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as: SNR = Signal / Noise.[7] e. Quantification of Non-Specific Binding: i. In the images of the negative control cells (not expressing the target protein), measure the mean fluorescence intensity of the cells. This represents the level of non-specific binding of the probe.[8][9] ii. Compare the non-specific binding signal between this compound and Bdp FL-peg4-dbco.
Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry
This protocol provides a quantitative method to determine the percentage of target-expressing cells that are successfully labeled.
1. Cell Preparation and Labeling: a. Follow steps 1-3 from Protocol 1 to prepare and label the cells. Include an unlabeled control group of target-expressing cells.
2. Flow Cytometry Analysis: a. Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS). b. Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for the Bdp FL dye. c. Gate on the live cell population based on forward and side scatter. d. Measure the fluorescence intensity of the labeled and unlabeled cell populations. e. Calculation of Labeling Efficiency: i. Determine the percentage of fluorescently positive cells in the labeled, target-expressing population. This represents the labeling efficiency.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. This compound, 2183473-16-5 | BroadPharm [broadpharm.com]
- 4. BDP-FL-PEG4-DBCO, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. horiba.com [horiba.com]
- 8. Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bdp FL-peg4-tco
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of Bdp FL-peg4-tco, a fluorescent labeling reagent. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal
While specific quantitative limits for the disposal of this compound are not extensively documented, the following table summarizes key characteristics and recommended handling parameters based on the properties of its constituent components (BODIPY FL, PEG, and TCO) and general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent splashing and aerosolization of the compound. |
| Working Concentration | As low as experimentally required | To minimize the volume of waste generated. |
| Storage of Waste | Segregated, labeled, sealed container | To prevent accidental mixing with incompatible chemicals and ensure clear identification. |
| pH of Aqueous Waste | Neutral (6-8) | To minimize reactivity and corrosion of plumbing if local regulations permit drain disposal of neutralized, non-hazardous components. |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its physical state (solid powder or solution) and local institutional and environmental regulations. The following protocol provides a general framework for safe disposal.
Step 1: Assess the Waste Stream
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and microfuge tubes.
-
Liquid Waste: This consists of solutions containing this compound, typically in organic solvents like DMSO, DMF, or DCM, or in aqueous buffers.
Step 2: Treatment of Liquid Waste
-
Small Volumes of Organic Solutions: For small quantities of this compound dissolved in volatile organic solvents, absorb the liquid onto an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Aqueous Solutions: While polyethylene glycol (PEG) is generally considered biodegradable, the complete compound should not be disposed of down the drain without consulting your institution's Environmental Health and Safety (EHS) office. The fluorescent BODIPY dye component may have specific disposal requirements.
Step 3: Consolidation of Waste
-
Collect all solid and absorbed liquid waste in a designated, chemically resistant container with a secure lid.
-
Label the waste container clearly with "this compound waste" and include the primary solvent(s) if applicable.
Step 4: Final Disposal
-
Contact your institution's EHS office or hazardous waste disposal contractor to arrange for the pickup and disposal of the consolidated waste.
-
Follow all institutional and local regulations for the disposal of chemical waste. Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized and decontaminated materials.
Decontamination of Glassware and Surfaces
-
Glassware: Rinse glassware that has come into contact with this compound with a suitable organic solvent (such as ethanol or acetone) to remove any residual compound. Collect the rinse solvent as hazardous waste. After the initial rinse, wash the glassware with soap and water.
-
Surfaces: Decontaminate work surfaces by wiping them down with a cloth dampened with 70% ethanol or another appropriate disinfectant. Dispose of the cleaning materials as solid chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
